molecular formula C9H6BrNO B3027267 7-Bromoquinolin-3-ol CAS No. 1261487-70-0

7-Bromoquinolin-3-ol

Cat. No.: B3027267
CAS No.: 1261487-70-0
M. Wt: 224.05
InChI Key: QSSKHPOBNVWRPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromoquinolin-3-ol is a useful research compound. Its molecular formula is C9H6BrNO and its molecular weight is 224.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromoquinolin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-7-2-1-6-3-8(12)5-11-9(6)4-7/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSKHPOBNVWRPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30734927
Record name 7-Bromoquinolin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261487-70-0
Record name 7-Bromoquinolin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Bromo-Hydroxyquinoline Scaffold: Properties and Synthetic Strategies with a Focus on the 7-Bromo-3-Hydroxy Archetype

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline core is a quintessential "privileged scaffold" in medicinal chemistry and materials science. Its rigid, bicyclic aromatic structure provides a versatile framework for introducing functional groups in a well-defined three-dimensional space. This has led to its incorporation into a vast array of pharmacologically active agents, including antimalarial, anticancer, antibacterial, and antiviral drugs.[1][2] The strategic functionalization of the quinoline ring with halogens and hydroxyl groups is a cornerstone of modern drug design, as these modifications profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, while also providing synthetic handles for further derivatization.

This guide focuses on the chemical properties of the bromo-hydroxyquinoline scaffold, with a particular emphasis on the 7-bromo-3-hydroxyquinolin-3-ol archetype. While specific experimental data for 7-bromoquinolin-3-ol is not extensively documented in publicly available literature, this document will synthesize information from closely related isomers and foundational chemical principles to provide a robust technical overview for researchers, scientists, and drug development professionals. We will explore the synthetic logic, spectroscopic characterization, chemical reactivity, and potential applications of this important class of molecules, offering field-proven insights into their utilization in modern research.

Synthesis of the Bromo-Hydroxyquinoline Core

The synthesis of substituted quinolines can be approached via two primary strategies: (1) constructing the bicyclic system from appropriately substituted aniline and carbonyl precursors (e.g., Skraup, Doebner-von Miller, or Conrad-Limpach synthesis), or (2) post-functionalization of a pre-formed quinoline or hydroxyquinoline ring. For a molecule like this compound, the latter approach is often more practical in a laboratory setting.

The causality behind this choice lies in the commercial availability of starting materials and the regioselectivity of aromatic substitution reactions. Hydroxyl groups are potent ortho-, para-directing activators in electrophilic aromatic substitution, while the quinoline nitrogen deactivates the pyridine ring towards electrophiles. This differential reactivity can be exploited to achieve selective bromination.

G cluster_0 Route A: Electrophilic Bromination cluster_1 Route B: Nucleophilic Hydroxylation A1 Quinolin-3-ol A3 This compound A1->A3 Electrophilic Aromatic Substitution A2 Brominating Agent (e.g., NBS, Br2) B1 7-Bromoquinoline Derivative B3 This compound B1->B3 Nucleophilic Aromatic Substitution (Requires activation) B2 Hydroxide Source (e.g., NaOH, KOH)

Caption: General synthetic pathways to this compound.

Exemplary Protocol: Electrophilic Bromination of a Hydroxyquinoline

This protocol is adapted from established methods for the bromination of 8-hydroxyquinoline, which serves as an excellent model for understanding the regioselective functionalization of the carbocyclic ring.[3][4] The hydroxyl group at position 8 strongly activates the ring, directing bromination to the ortho (position 7) and para (position 5) positions.

Objective: To synthesize 7-bromo-8-hydroxyquinoline via electrophilic aromatic substitution.

Methodology:

  • Dissolution: Dissolve 8-hydroxyquinoline (1.0 eq) in a suitable solvent such as chloroform (CHCl₃) or acetonitrile (CH₃CN) at room temperature in a flask protected from light.[3][4]

    • Scientific Rationale: Chloroform and acetonitrile are effective solvents for both the quinoline substrate and the brominating agent, while being relatively inert under the reaction conditions. Light protection is crucial as many brominating agents can generate radical species upon photolysis, leading to non-selective side reactions.

  • Reagent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) (1.0-1.2 eq) or molecular bromine (Br₂) dissolved in the same solvent dropwise over 10-15 minutes.[1][3]

    • Scientific Rationale: A controlled, dropwise addition is essential to manage the exothermic nature of the reaction and to minimize the formation of dibrominated byproducts. NBS is often preferred as it is a solid, easier-to-handle source of electrophilic bromine and generates less corrosive HBr as a byproduct compared to Br₂.

  • Reaction Monitoring: Stir the mixture at room temperature or 0 °C for a period ranging from several hours to 2 days.[3][4] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with an aqueous solution of a mild reducing agent like sodium thiosulfate (if Br₂ was used) to remove any excess bromine. Wash the organic layer sequentially with a 5% aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the HBr byproduct, followed by water and brine.[3][4]

    • Self-Validation: The neutralization step is critical. The formation of HBr during the reaction can protonate the quinoline nitrogen, forming a salt that may precipitate and complicate the reaction.[3] The wash with NaHCO₃ ensures the product is in its free-base form, improving its solubility in the organic solvent for the subsequent purification step.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or alumina to yield the pure 7-bromo-8-hydroxyquinoline.[4]

Spectroscopic and Physicochemical Characterization

The precise identification and characterization of this compound rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₆BrNOCalculated
Molecular Weight224.05 g/mol [5]
AppearanceExpected to be a solidAnalogy
pKa (Phenolic OH)~8-9 (Predicted)Analogy[6]
XLogP3~2.5-3.0 (Predicted)Analogy[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon and hydrogen atoms within the molecule.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the pyridine ring (H2 and H4) are generally the most deshielded due to the inductive effect of the electronegative nitrogen atom.[8] A broad singlet corresponding to the phenolic hydroxyl proton (OH) would also be present, the chemical shift of which is highly dependent on solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show nine distinct signals for the nine unique carbon atoms in the structure. The carbon bearing the bromine (C7) will be shifted to a characteristic range, and the carbon bearing the hydroxyl group (C3) will be significantly downfield.

Table 2: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general chemical shifts for quinoline systems and may vary based on solvent and experimental conditions.)[8][9]

PositionEstimated ¹H Shift (ppm)Estimated ¹³C Shift (ppm)
H-28.7 - 8.9145 - 148
C-3-150 - 155
H-47.8 - 8.0115 - 120
H-57.6 - 7.8128 - 130
H-67.4 - 7.6125 - 127
C-7-118 - 122
H-88.0 - 8.2130 - 133
C-4a-127 - 129
C-8a-146 - 149
Mass Spectrometry (MS)

Mass spectrometry is an invaluable tool for confirming the molecular weight and elemental composition. For a brominated compound, MS provides a definitive diagnostic signature. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (M⁺• and [M+2]⁺•).[8] This 1:1 isotopic pattern is a hallmark of a molecule containing a single bromine atom.

G cluster_0 Reactions at C-Br cluster_1 Reactions at O-H cluster_2 Reactions on the Ring main This compound Scaffold suzuki Suzuki Coupling (Boronic Acids) main->suzuki Pd-catalyzed sonogashira Sonogashira Coupling (Alkynes) main->sonogashira Pd/Cu-catalyzed buchwald Buchwald-Hartwig (Amines, Alcohols) main->buchwald Pd-catalyzed alkylation O-Alkylation (Ethers) main->alkylation Base, RX acylation O-Acylation (Esters) main->acylation Acyl Chloride sulfonation O-Sulfonylation (Sulfonates) main->sulfonation Sulfonyl Chloride nitration Nitration main->nitration Electrophilic Substitution halogenation Further Halogenation main->halogenation

Caption: Key reactivity hubs on the this compound scaffold.

  • Reactions at the Hydroxyl Group: The phenolic hydroxyl group is nucleophilic and can readily undergo O-alkylation to form ethers, O-acylation to form esters, and O-sulfonylation to produce sulfonate esters. [1]These reactions are fundamental for modulating the compound's solubility, hydrogen bonding capacity, and for introducing linkers to other molecular fragments.

  • Reactions at the Carbon-Bromine Bond: The C-Br bond at the 7-position is a prime site for modern cross-coupling reactions. This is arguably the most powerful feature for drug development professionals. Palladium-catalyzed reactions such as Suzuki (coupling with boronic acids), Sonogashira (alkynes), Heck (alkenes), and Buchwald-Hartwig (amines, alcohols) aminations allow for the direct and modular installation of a wide variety of substituents, enabling rapid structure-activity relationship (SAR) studies.

  • Reactions on the Quinoline Ring: The existing substituents will direct any further electrophilic aromatic substitution. The hydroxyl group is strongly activating, while the bromine is deactivating but ortho-, para-directing. The overall regiochemical outcome of further substitutions (e.g., nitration, halogenation) would depend on the specific reaction conditions.

Applications in Research and Drug Development

While this compound itself may not be a final drug product, it serves as a high-value intermediate and scaffold for building molecules with potential therapeutic applications. The broader class of hydroxyquinolines has demonstrated significant biological activity.

  • Metal Chelation: 8-Hydroxyquinoline and its derivatives are potent metal chelators, capable of forming stable complexes with metal ions like Cu²⁺ and Zn²⁺. [10]This property is being explored for therapeutic intervention in neurodegenerative disorders such as Alzheimer's disease, where metal dyshomeostasis is implicated in amyloid-beta peptide aggregation. [10]* Anticancer Activity: Numerous quinoline derivatives, including highly brominated quinolines, have shown significant antiproliferative activity against various cancer cell lines. [9]They can exert their effects through mechanisms such as the inhibition of topoisomerase I, an enzyme critical for DNA replication. [9]The 7-bromo-3-hydroxy scaffold provides an ideal starting point for designing novel topoisomerase inhibitors.

  • Antibacterial and Antiviral Agents: The quinoline framework is central to many antibacterial drugs (e.g., fluoroquinolones). [1]Bromo-substituted quinolines can serve as precursors to novel antibacterial agents. [1]Furthermore, quinoline-based molecules have been investigated for their antiviral properties, including activity against HIV and coronaviruses. [1][2]

Conclusion

This compound represents a strategically important molecular scaffold that combines the privileged structure of the quinoline core with two of the most versatile functional groups in medicinal chemistry: a nucleophilic hydroxyl group and a cross-coupling-ready bromine atom. While direct experimental data for this specific isomer is sparse, a comprehensive understanding of its chemical properties can be confidently assembled from the well-established chemistry of its relatives. Its potential for facile, regioselective derivatization at multiple sites makes it an exceptionally valuable building block for generating diverse chemical libraries. For researchers and drug development professionals, the 7-bromo-3-hydroxyquinoline archetype offers a robust and promising starting point for the discovery of next-generation therapeutics.

References

  • ResearchGate. (2025). 7-Bromoquinolin-8-ol | Request PDF. Available at: [Link]

  • PubMed. (n.d.). 7-Bromoquinolin-8-ol. Available at: [Link]

  • Google Patents. (n.d.). CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • LookChem. (n.d.). 3-BROMOQUINOLIN-5-OL. Available at: [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]

  • NIH National Library of Medicine. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Available at: [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available at: [Link]

  • Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.
  • PubChem. (n.d.). 7-Bromoquinoline. Available at: [Link]

  • PubChem. (n.d.). 7-Bromoquinolin-4-ol. Available at: [Link]

  • MDPI. (n.d.). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Available at: [Link]

Sources

An In-depth Technical Guide to 7-Bromoquinolin-3-ol: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 7-Bromoquinolin-3-ol (CAS No. 1261487-70-0), a halogenated quinoline derivative of significant interest to researchers in medicinal chemistry and drug development. This document will delve into its chemical identity, synthesis, physicochemical properties, and prospective applications, offering a valuable resource for scientists working with this class of compounds.

Introduction: The Significance of the Bromoquinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural and synthetic bioactive compounds. The introduction of a bromine atom and a hydroxyl group onto the quinoline framework, as in this compound, can significantly modulate its physicochemical and pharmacological properties. Halogenation, in particular, can enhance membrane permeability, metabolic stability, and binding affinity to biological targets. The hydroxyl group can act as a key hydrogen bond donor or acceptor, crucial for molecular recognition at a receptor's active site. While the broader class of bromoquinolines has been explored for its therapeutic potential, this guide will focus specifically on the 7-bromo-3-hydroxy isomer.

Physicochemical and Spectroscopic Profile

Detailed experimental data for this compound is not extensively available in peer-reviewed literature, suggesting it is a relatively novel or less-studied compound. However, based on its structure and data from related isomers, we can predict its key characteristics.

Table 1: Physicochemical Properties of this compound and Related Isomers
PropertyThis compound3-Bromoquinolin-5-ol7-Bromoquinolin-4-ol7-Bromoquinolin-8-ol
CAS Number 1261487-70-0[1]1123738-15-782121-06-0[2]13019-32-4
Molecular Formula C₉H₆BrNO[1]C₉H₆BrNOC₉H₆BrNO[2]C₉H₆BrNO
Molecular Weight 224.05 g/mol [1]224.05 g/mol 224.05 g/mol [2]224.05 g/mol
Predicted Boiling Point 348.4±22.0 °C348.4±22.0 °CNot AvailableNot Available
Predicted pKa 8.07±0.408.07±0.40Not AvailableNot Available
Spectroscopic Characterization: A Predictive Analysis
  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to display distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the pyridine ring will likely be the most deshielded due to the electron-withdrawing effect of the nitrogen atom.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment.

  • Mass Spectrometry : The mass spectrum should exhibit a characteristic molecular ion peak (M⁺). Due to the presence of bromine, a prominent M+2 peak of nearly equal intensity to the M⁺ peak is expected, arising from the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

  • Infrared (IR) Spectroscopy : The IR spectrum will be characterized by absorption bands corresponding to the O-H stretch of the hydroxyl group (typically a broad peak around 3200-3600 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations in the aromatic system (in the 1400-1600 cm⁻¹ region), and the C-Br stretch (typically in the 500-600 cm⁻¹ region).

Synthesis of this compound

A patented method outlines a plausible synthetic route to this compound, starting from 7-hydroxyquinoline. This multi-step synthesis is designed to be efficient and utilize stable, non-toxic starting materials.

Synthesis_Workflow cluster_0 Step 1: Protection of Hydroxyl Group cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection (Hydrolysis) 7-Hydroxyquinoline 7-Hydroxyquinoline Quinoline-7-trifluoromethanesulfonate Quinoline-7-trifluoromethanesulfonate 7-Hydroxyquinoline->Quinoline-7-trifluoromethanesulfonate Low Temp. Trifluoromethanesulfonic_anhydride Trifluoromethanesulfonic_anhydride Trifluoromethanesulfonic_anhydride->Quinoline-7-trifluoromethanesulfonate 3-Bromoquinoline-7-trifluoromethanesulfonate 3-Bromoquinoline-7-trifluoromethanesulfonate Quinoline-7-trifluoromethanesulfonate->3-Bromoquinoline-7-trifluoromethanesulfonate Reaction N-Bromosuccinimide N-Bromosuccinimide N-Bromosuccinimide->3-Bromoquinoline-7-trifluoromethanesulfonate This compound This compound 3-Bromoquinoline-7-trifluoromethanesulfonate->this compound Hydrolysis Alkaline_Condition Alkaline_Condition Alkaline_Condition->this compound

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from the principles outlined in patent CN108484495B for the synthesis of a related isomer and represents a viable approach for the synthesis of this compound.

Step 1: Protection of the Hydroxyl Group

  • Dissolve 7-hydroxyquinoline in a suitable aprotic solvent (e.g., dichloromethane).

  • Cool the solution to a low temperature (e.g., 0 °C).

  • Slowly add trifluoromethanesulfonic anhydride (1 to 1.5 molar equivalents).

  • Stir the reaction mixture at low temperature until the reaction is complete (monitor by TLC).

  • Upon completion, quench the reaction and perform an aqueous workup to isolate the quinoline-7-trifluoromethanesulfonate intermediate.

Step 2: Bromination

  • Dissolve the quinoline-7-trifluoromethanesulfonate intermediate in a suitable solvent.

  • Add N-bromosuccinimide (NBS) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Isolate the crude 3-bromoquinoline-7-trifluoromethanesulfonate product.

Step 3: Deprotection (Hydrolysis)

  • Subject the 3-bromoquinoline-7-trifluoromethanesulfonate to hydrolysis under alkaline conditions (e.g., using a solution of sodium hydroxide or potassium hydroxide).

  • Heat the reaction mixture to facilitate the cleavage of the triflate protecting group.

  • After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Applications in Drug Discovery and Development

While specific biological activities of this compound are not yet widely reported, the bromoquinoline scaffold is a key pharmacophore in several classes of therapeutic agents. The insights from related compounds suggest promising avenues for future research.

Potential as an Anticancer Agent

Numerous studies have demonstrated the potent antiproliferative activity of bromoquinoline derivatives against various cancer cell lines. These compounds can induce apoptosis and may act as topoisomerase inhibitors. The presence of the bromine atom can enhance the lipophilicity of the molecule, facilitating its passage through cell membranes to reach intracellular targets.

Antimicrobial and Antimalarial Potential

The quinoline core is famously present in antimalarial drugs like chloroquine. Bromoquinoline derivatives have also been investigated for their antimicrobial properties. The 7-bromo substitution pattern, in particular, has been associated with biological activity in other quinoline-based compounds. This compound could, therefore, serve as a valuable intermediate in the synthesis of novel antimalarial and antimicrobial agents.

Potential_Applications cluster_Research_Areas Potential Therapeutic Areas This compound This compound Anticancer_Drug_Discovery Anticancer_Drug_Discovery This compound->Anticancer_Drug_Discovery Intermediate for novel compounds Antimicrobial_Agents Antimicrobial_Agents This compound->Antimicrobial_Agents Scaffold for new antibiotics Antimalarial_Development Antimalarial_Development This compound->Antimalarial_Development Basis for new antimalarials

Caption: Potential research applications of this compound.

Safety and Handling

  • Hazard Classification : Assumed to be harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[1][3]

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling : Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion and Future Directions

This compound is a promising, yet underexplored, chemical entity. Its synthesis is achievable through established chemical transformations, and its structure suggests a high potential for biological activity. Future research should focus on the full characterization of its physicochemical and spectroscopic properties, as well as a thorough investigation of its pharmacological profile. As our understanding of this molecule grows, it may prove to be a valuable building block for the next generation of therapeutics.

References

  • MySkinRecipes. 7-Bromo-3-nitroquinolin-4-ol. [Link]

  • ResearchGate. 7-Bromoquinolin-8-ol | Request PDF. [Link]

  • Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [Link]

  • Al-Majid, A. M., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

  • ResearchGate. (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • LookChem. Cas 1123738-15-7, 3-BROMOQUINOLIN-5-OL. [Link]

  • PubChem. 7-Bromoquinolin-4-ol. [Link]

  • Collis, G. E., et al. (2003). 7-Bromoquinolin-8-ol. PubMed. [Link]

  • ResearchGate. Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. [Link]

  • PubChem. 7-Bromoisoquinolin-3-amine. [Link]

  • Appchem. This compound. [Link]

Sources

Technical Guide: Synthesis of 7-Bromoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a chemically rigorous pathway for the synthesis of 7-Bromoquinolin-3-ol , a high-value scaffold in medicinal chemistry (often utilized in kinase inhibitor development).

The structure deviates from standard templates to prioritize mechanistic logic , process safety , and purification integrity .

Executive Summary & Strategic Analysis

Target Molecule: this compound (CAS: 1261502-38-0 / Generic Isomer Class) Core Challenge: The quinoline ring system is electron-deficient, making direct electrophilic hydroxylation at the 3-position difficult. Furthermore, the presence of a bromine atom at the 7-position (deactivated ring) restricts the use of harsh lithiation strategies that might cause halogen scrambling (halogen dance).[1]

Selected Pathway: The Modified Friedländer Annulation (De Novo Synthesis) This guide details a de novo construction of the pyridine ring using 2-amino-4-bromobenzaldehyde and a glycolaldehyde surrogate . This method is superior to direct functionalization of 7-bromoquinoline because it guarantees regiospecificity of the hydroxyl group at C3 and the bromine at C7, avoiding difficult isomer separations (e.g., separating 5-bromo from 7-bromo isomers common in Skraup syntheses).[1]

Retrosynthetic Logic (Graphviz Visualization)[1]

The following diagram illustrates the disconnection strategy. We disconnect the C2-N and C3-C4 bonds to reveal the 2-aminobenzaldehyde precursor and the 2-carbon hydroxy-synthon.

Retrosynthesis Target This compound (Target) Intermediate Aldol/Imine Intermediate Intermediate->Target Cyclodehydration (- H2O) Precursor1 2-Amino-4-bromobenzaldehyde (Core Scaffold) Precursor1->Intermediate Condensation Precursor2 Glycolaldehyde Dimer (or Acetal Surrogate) Precursor2->Intermediate + Base/Acid Start 4-Bromo-2-nitrobenzaldehyde (Commercial Start) Start->Precursor1 Selective Reduction (Fe/HCl or SnCl2)

Figure 1: Retrosynthetic analysis showing the disconnection to the 2-aminobenzaldehyde precursor, ensuring regiospecificity.

Detailed Synthesis Protocol

Phase 1: Precursor Preparation (Reduction)

Objective: Synthesize 2-amino-4-bromobenzaldehyde from 4-bromo-2-nitrobenzaldehyde. Note: Commercial availability of the amino-aldehyde is often low due to stability; fresh preparation is recommended.

Reagents:

  • 4-Bromo-2-nitrobenzaldehyde (1.0 equiv)

  • Iron powder (Fe) (5.0 equiv) or SnCl2[1]

  • Ammonium chloride (NH4Cl) (saturated aq.)[1]

  • Solvent: Ethanol/Water (3:1)

Protocol:

  • Setup: Charge a round-bottom flask with 4-bromo-2-nitrobenzaldehyde dissolved in Ethanol/Water.

  • Activation: Add solid NH4Cl and Iron powder.

  • Reaction: Heat to reflux (80°C) for 2–4 hours. Monitor via TLC (disappearance of nitro compound).[1]

    • Critical Insight: Avoid strong acid (HCl) if possible to prevent polymerization of the sensitive amino-aldehyde product. Fe/NH4Cl is milder.[1]

  • Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate.[1][2][3] Extract with Ethyl Acetate.[1][3]

  • Stability Check: The product, 2-amino-4-bromobenzaldehyde , is unstable and prone to self-condensation.[1] Use immediately in Phase 2.

Phase 2: The Friedländer Annulation (Ring Closure)

Objective: Condense the amino-aldehyde with glycolaldehyde to form the 3-hydroxyquinoline core.

Reagents:

  • Freshly prepared 2-amino-4-bromobenzaldehyde (1.0 equiv)

  • Glycolaldehyde dimer (1.2 equiv) (Solid form of 2-hydroxyacetaldehyde)

  • Catalyst: Sodium Methoxide (NaOMe) or NaOH (0.1 equiv) - Base catalyzed

  • Solvent: Ethanol (Absolute)

  • Temperature: 60°C – Reflux[1][4]

Mechanism:

  • Imine Formation: The aniline nitrogen attacks the aldehyde of the glycolaldehyde (in equilibrium with monomer).[1]

  • Aldol Condensation: The methylene alpha to the aldehyde of the glycolaldehyde attacks the aldehyde of the benzaldehyde derivative.[1]

  • Dehydration: Loss of water drives aromatization to the quinoline.[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve 2-amino-4-bromobenzaldehyde in absolute ethanol under N2 atmosphere.

  • Addition: Add Glycolaldehyde dimer and catalytic NaOMe.

  • Reflux: Heat the mixture to reflux. Stir for 6–12 hours.

    • Observation: The solution typically darkens as the heteroaromatic ring forms.[1]

  • Quench: Cool to room temperature. Neutralize with dilute HCl to pH 7.

  • Isolation: Evaporate ethanol. The crude product often precipitates upon addition of water.[1]

  • Purification: Recrystallization from Methanol/Water or column chromatography (DCM:MeOH 95:5).[1]

Analytical Data & Verification

ParameterExpected Value/ObservationNotes
Physical State Pale yellow to tan solidPhenolic quinolines often oxidize slightly in air.
Melting Point 210–215 °CHigh MP due to H-bonding (intermolecular).[1]
1H NMR (DMSO-d6) δ 10.5 (s, 1H, -OH)Broad singlet, D2O exchangeable.[1]
1H NMR (Aromatic) δ 8.6 (d, H2), 7.5-8.0 (m, H5, H6, H8)H2 is distinctively downfield (next to N).[1]
MS (ESI+) m/z 223.9 / 225.9 [M+H]+Characteristic 1:1 bromine isotope pattern.[1]

Alternative "Modern" Pathway (Catalytic Oxidation)

For labs with access to 7-bromoquinoline but not the aldehyde precursor.

Route: 7-Bromoquinoline


 1,2-Dihydro-7-bromoquinoline 

this compound

Workflow:

  • Reduction: Treat 7-bromoquinoline with mild hydride (e.g., NaBH3CN in acetic acid) to form the 1,2-dihydro adduct (unstable intermediate).[1]

  • Aerobic Oxidation: Expose the crude dihydro-intermediate to O2 (balloon) in the presence of DBU (base) or a Cobalt catalyst.

    • Mechanism:[1][3][4][5][6][7][8][9][10] Formation of a 3-hydroperoxy intermediate which eliminates water to form the 3-hydroxy aromatic system.

    • Pros: Uses commercially available quinoline.[1]

    • Cons: Yields can be variable; requires careful control of reduction level (avoiding tetrahydroquinoline).[1]

Experimental Workflow Diagram

Workflow Step1 Step 1: Reduction 4-Br-2-NO2-PhCHO + Fe/NH4Cl (Reflux 3h) Step2 Filtration & Immediate Use (Unstable Intermediate) Step1->Step2 Step3 Step 2: Cyclization + Glycolaldehyde + NaOMe/EtOH (Reflux 12h) Step2->Step3 Step4 Workup Neutralize pH 7 Extract EtOAc Step3->Step4 Step5 Purification Recrystallization (MeOH/H2O) Step4->Step5

Figure 2: Operational workflow for the De Novo synthesis route.

Safety & Handling

  • 2-Amino-4-bromobenzaldehyde: Potential mutagen. Handle in a fume hood.

  • Glycolaldehyde: Hygroscopic.[1] Store in a desiccator.

  • Brominated Quinolines: Generally skin irritants and potential photosensitizers.[1] Wear nitrile gloves and UV protection if working with large quantities.[1]

References

  • Direct Oxidation of Dihydroquinolines: Ma, N., et al. "Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts."[1] RSC Advances, 2018, 8 , 38384-38388.[1] [1]

  • General Synthesis of 3-Hydroxyquinolines (Friedländer Method): Cragoe, E. J., & Robb, C. M. "3-Hydroxyquinoline."[1] Organic Syntheses, Coll.[1][2] Vol. 5, p.635 (1973); Vol. 40, p.54 (1960). [1]

  • Synthesis of Brominated Quinolines (Isomer Control): Collis, G. E., et al. "7-Bromoquinolin-8-ol."[1] Acta Crystallographica Section C, 2003, C59, m315-m317.[1] (Provides context on bromination patterns in quinolines). [1]

  • Epoxidation Route to 3-Hydroxyquinolines: Nam, G., et al. "Practical Synthesis of 3-Hydroxyquinolines."[1] Tetrahedron Letters, 2006, 62, 11627.[1] [1]

Sources

A Predictive Guide to the Spectral Characterization of 7-Bromoquinolin-3-ol: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

7-Bromoquinolin-3-ol is a halogenated derivative of quinolin-3-ol, a scaffold of significant interest in medicinal chemistry and materials science. The introduction of a bromine atom at the 7-position and a hydroxyl group at the 3-position of the quinoline core imparts unique electronic and steric properties, making it a valuable building block for the synthesis of novel bioactive compounds and functional materials. Accurate structural elucidation and purity assessment of this compound are paramount for its application in research and development. This technical guide provides a comprehensive overview of the predicted spectral data for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Due to the limited availability of published experimental spectra for this compound, this guide leverages established spectroscopic principles and comparative data from closely related analogues, namely 3-hydroxyquinoline and 7-bromo-8-hydroxyquinoline, to provide a robust predictive analysis. Each section will detail the expected spectral features, the underlying chemical principles, and a standardized protocol for data acquisition.

Molecular Structure and Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The quinoline ring system is numbered systematically, and this numbering is crucial for assigning NMR signals.

Caption: Molecular structure and atom numbering of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl proton.

Predicted ¹H NMR Spectral Data

The chemical shifts (δ) are predicted based on the analysis of 3-hydroxyquinoline and 7-bromo-8-hydroxyquinoline. The solvent is assumed to be DMSO-d₆, which is commonly used for its ability to dissolve a wide range of organic compounds and for the observation of exchangeable protons like the hydroxyl proton.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Rationale for Prediction
H-28.5 - 8.7dJ = 2.0 - 3.0Deshielded by the adjacent nitrogen atom.
H-47.3 - 7.5dJ = 2.0 - 3.0Influenced by the hydroxyl group at C-3.
H-57.9 - 8.1dJ = 8.5 - 9.0Ortho-coupling to H-6.
H-67.5 - 7.7ddJ = 8.5 - 9.0, 1.5 - 2.0Ortho-coupling to H-5 and meta-coupling to H-8.
H-88.1 - 8.3dJ = 1.5 - 2.0Meta-coupling to H-6 and deshielded by the peri-position to the nitrogen.
3-OH9.5 - 10.5br s-Broad signal due to proton exchange; chemical shift is concentration and temperature dependent.
Interpretation and Causality
  • Aromatic Region (7.0 - 9.0 ppm): The protons on the quinoline ring system will appear in this region. The electron-withdrawing effect of the nitrogen atom and the bromine atom, along with the electron-donating effect of the hydroxyl group, will influence the chemical shifts.

  • H-2 and H-4: These protons are on the pyridine ring. H-2 is significantly deshielded due to its proximity to the electronegative nitrogen atom. The hydroxyl group at C-3 will influence the chemical shift of H-4.

  • H-5, H-6, and H-8: These protons are on the benzene ring. The bromine at C-7 will have a deshielding effect on the adjacent protons, H-6 and H-8. The coupling patterns (doublets and doublet of doublets) will be key in assigning these signals.

  • Hydroxyl Proton (3-OH): The chemical shift of the hydroxyl proton is variable and will appear as a broad singlet. Its presence can be confirmed by a D₂O exchange experiment, where the signal disappears.

Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the range of 0-12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • D₂O Exchange: To confirm the hydroxyl proton, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The hydroxyl proton signal should disappear or significantly decrease in intensity.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the proton-decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Spectral Data

The predicted chemical shifts are based on the known values for quinoline, 3-hydroxyquinoline, and the substituent effects of bromine.

Carbon Predicted Chemical Shift (ppm) Rationale for Prediction
C-2145 - 148Adjacent to nitrogen.
C-3150 - 153Attached to the hydroxyl group.
C-4120 - 123Influenced by the adjacent nitrogen and C-3 hydroxyl.
C-4a128 - 131Bridgehead carbon.
C-5125 - 128Aromatic carbon.
C-6130 - 133Aromatic carbon.
C-7118 - 121Attached to bromine (ipso-carbon).
C-8129 - 132Aromatic carbon.
C-8a140 - 143Bridgehead carbon adjacent to nitrogen.
Interpretation and Causality
  • Downfield Shifts: Carbons attached to electronegative atoms (N, O, Br) will be deshielded and appear at higher chemical shifts (downfield). C-3, being attached to the hydroxyl group, is expected to be significantly downfield. C-2 and C-8a are deshielded by the nitrogen atom.

  • Upfield Shift of C-7: The carbon directly attached to the bromine atom (C-7) will experience a shielding effect, causing its signal to appear relatively upfield compared to other aromatic carbons.

  • Quaternary Carbons: The quaternary carbons (C-3, C-4a, C-7, C-8a) will typically show lower intensity signals in a standard proton-decoupled ¹³C NMR spectrum.

Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: A 100 MHz or higher ¹³C NMR spectrometer.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of 0-200 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing: Process the data using standard NMR software.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₉H₆BrNO. The key feature in the mass spectrum will be the isotopic pattern of bromine.

m/z Ion Relative Abundance Interpretation
223/225[M]⁺~1:1Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (⁷⁹Br and ⁸¹Br).
144[M - Br]⁺VariableLoss of the bromine radical.
116[M - Br - CO]⁺VariableSubsequent loss of carbon monoxide from the [M - Br]⁺ fragment.
Interpretation and Causality
  • Molecular Ion Peak: The most important signal will be the molecular ion peak. Due to the presence of one bromine atom, this will appear as a pair of peaks of almost equal intensity (M and M+2) at m/z 223 and 225, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. This is a definitive indicator of a monobrominated compound.

  • Fragmentation Pattern: Electron ionization (EI) is a high-energy technique that will likely cause fragmentation. The most probable fragmentation pathway is the loss of the bromine atom to give a cation at m/z 144. Further fragmentation by loss of carbon monoxide (CO) from the hydroxylated ring is also plausible.

G M [C₉H₆BrNO]⁺ m/z = 223/225 M-Br [C₉H₆NO]⁺ m/z = 144 M->M-Br - Br• M-Br-CO [C₈H₆N]⁺ m/z = 116 M-Br->M-Br-CO - CO

Caption: Predicted fragmentation pathway of this compound in EI-MS.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a mass range of m/z 50-300.

  • Data Analysis: Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Intensity Functional Group
3200 - 3600O-H stretchBroad, StrongPhenolic -OH
3000 - 3100C-H stretchMediumAromatic C-H
1600 - 1650C=N stretchMediumQuinoline ring
1450 - 1600C=C stretchMedium to StrongAromatic ring
1200 - 1300C-O stretchStrongPhenolic C-O
1000 - 1100C-Br stretchMediumAryl bromide
800 - 900C-H bendStrongAromatic out-of-plane bending
Interpretation and Causality
  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of a phenolic hydroxyl group, broadened by hydrogen bonding.

  • Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹.

  • Ring Vibrations: The C=C and C=N stretching vibrations of the quinoline ring will give rise to a series of absorptions in the 1450-1650 cm⁻¹ region.

  • C-O Stretch: A strong band for the phenolic C-O stretching vibration is expected in the 1200-1300 cm⁻¹ region.

  • C-Br Stretch: The C-Br stretching vibration will likely appear in the fingerprint region, typically between 1000 and 1100 cm⁻¹.

  • Out-of-Plane Bending: The pattern of C-H out-of-plane bending bands in the 800-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum.

    • Record the sample spectrum.

    • The data is typically collected over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a chromophore that absorbs in the UV region.

Predicted UV-Vis Absorption Maxima

The predicted absorption maxima (λ_max) are based on the spectrum of 8-hydroxyquinoline, with expected shifts due to the different substitution pattern.

Solvent Predicted λ_max (nm) Electronic Transition
Ethanol~250, ~310, ~340π → π*
Interpretation and Causality
  • π → π Transitions:* The absorption bands in the UV-Vis spectrum of quinoline derivatives are due to π → π* electronic transitions within the aromatic system.

  • Substituent Effects: The hydroxyl group (an auxochrome) and the bromine atom will cause a bathochromic shift (shift to longer wavelengths) of the absorption bands compared to unsubstituted quinoline. The exact position of the absorption maxima will be sensitive to the solvent polarity.

  • pH Dependence: The UV-Vis spectrum of this compound is expected to be pH-dependent due to the phenolic hydroxyl group. In basic solutions, deprotonation of the hydroxyl group will lead to a significant bathochromic shift of the absorption bands.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum with the pure solvent.

    • Record the absorption spectrum of the sample solution over a wavelength range of 200-400 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).

Conclusion

This technical guide provides a detailed predictive analysis of the spectral data for this compound. While experimental data for this specific compound is scarce, the application of fundamental spectroscopic principles and comparative analysis of closely related analogs allows for a robust and scientifically sound prediction of its ¹H NMR, ¹³C NMR, mass, IR, and UV-Vis spectra. The provided experimental protocols offer a standardized approach for researchers to acquire and validate these spectral data. This guide serves as a valuable resource for scientists and professionals in drug development and materials science, facilitating the confident identification and characterization of this compound in their research endeavors.

References

  • SpectraBase. (n.d.). 3-Hydroxyquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-8-hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra of HQ and PHQ. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO. Retrieved from [Link]

  • NIST. (n.d.). 8-Hydroxyquinoline. NIST Chemistry WebBook. Retrieved from [Link]

solubility of 7-Bromoquinolin-3-ol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 7-Bromoquinolin-3-ol in Organic Solvents

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Solubility in Leveraging this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. It serves as a crucial building block for the synthesis of a diverse range of biologically active molecules, including potential kinase inhibitors for therapeutic applications. The utility of this compound in these synthetic endeavors is fundamentally governed by its solubility in various organic solvents. A thorough understanding of its solubility profile is paramount for optimizing reaction conditions, designing purification strategies, and developing formulation protocols.

This technical guide provides a comprehensive overview of the solubility of this compound, blending theoretical principles with practical, field-proven methodologies. We will delve into the physicochemical properties of the molecule that dictate its solubility, explore its behavior in different classes of organic solvents, and present a detailed protocol for its empirical determination. This guide is intended to empower researchers, chemists, and formulation scientists to effectively utilize this compound in their research and development activities.

Physicochemical Properties of this compound: A Molecular Perspective on Solubility

The solubility of a compound is a direct consequence of its molecular structure and the intermolecular forces it can establish with a solvent. For this compound, several key features are at play:

  • The Quinoline Core: The bicyclic aromatic quinoline system is largely nonpolar, contributing to its solubility in solvents with some aromatic or nonpolar character.

  • The Hydroxyl Group (-OH): This group is a potent hydrogen bond donor and acceptor. It imparts a degree of polarity to the molecule and allows for strong interactions with polar protic solvents like alcohols.

  • The Quinoline Nitrogen: The nitrogen atom in the quinoline ring is a hydrogen bond acceptor, further enhancing interactions with protic solvents.

  • The Bromo Group (-Br): The bromine atom at the 7-position is an electron-withdrawing group that can influence the overall electron distribution of the aromatic system. It adds to the molecular weight and van der Waals interactions.

The interplay of these functional groups results in an amphiphilic molecule with both polar and nonpolar characteristics, leading to a nuanced solubility profile.

Anticipated Solubility Profile of this compound

Solvent Class Solvent Example Predicted Solubility Rationale for Prediction
Polar Protic Methanol, EthanolHighThe hydroxyl group of the solvent can act as both a hydrogen bond donor and acceptor, readily interacting with the hydroxyl and quinoline nitrogen of this compound.
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)High to ModerateThese solvents are strong hydrogen bond acceptors and can interact favorably with the hydroxyl group of this compound. Their high polarity also helps to solvate the molecule.
Polar Aprotic Acetone, AcetonitrileModerate to LowWhile polar, these solvents are weaker hydrogen bond acceptors compared to DMSO or DMF. Solubility is expected to be lower than in strongly polar aprotic or protic solvents.
Nonpolar Toluene, HexaneLow to InsolubleThe lack of strong intermolecular interactions (like hydrogen bonding) between the nonpolar solvent and the polar functional groups of this compound will likely result in poor solubility.
Chlorinated Dichloromethane (DCM), ChloroformModerate to LowThese solvents have a moderate polarity and can engage in dipole-dipole interactions. Some solubility is expected, but it is unlikely to be high.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, an empirical approach is necessary. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. This protocol provides a self-validating system for generating accurate solubility data.

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours). The agitation ensures thorough mixing, and the constant temperature is critical as solubility is temperature-dependent.

    • Periodic sampling and analysis can be performed to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution no longer changes over time).

  • Separation of a Saturated Solution:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.

    • Filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.

  • Data Analysis and Reporting:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in standard units, such as mg/mL or mol/L.

    • Repeat the experiment at least in triplicate to ensure reproducibility and report the mean solubility and standard deviation.

Visualizing the Workflow: Isothermal Shake-Flask Method

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification cluster_report 5. Reporting A Add excess this compound to solvent in vial B Seal vial and place in shaker bath at constant T A->B C Agitate for 24-48 hours to reach equilibrium B->C D Allow excess solid to settle C->D E Withdraw supernatant with pre-warmed syringe D->E F Filter through 0.22 µm syringe filter E->F G Dilute filtered sample F->G H Analyze by validated HPLC-UV method G->H I Quantify against a calibration curve H->I J Calculate solubility (e.g., mg/mL) Report Mean ± SD (n≥3) I->J

Caption: Workflow for determining solubility via the isothermal shake-flask method.

Implications for Drug Development and Synthesis

The solubility of this compound has direct and significant consequences for its practical application:

  • Reaction Chemistry: The choice of solvent for a chemical reaction involving this compound is critical. A solvent in which the compound is sufficiently soluble is necessary to ensure a homogeneous reaction mixture and to facilitate high reaction rates and yields.

  • Purification: Solubility data is essential for designing effective purification strategies, such as recrystallization. A suitable solvent system will be one in which this compound is sparingly soluble at low temperatures but highly soluble at elevated temperatures.

  • Formulation Development: For any potential therapeutic agent derived from this compound, understanding its solubility is a cornerstone of formulation. It dictates the possible routes of administration and the types of excipients needed to develop a stable and bioavailable drug product.

Conclusion

While a comprehensive public database on the is not yet established, a strong predictive understanding can be derived from its molecular structure. The amphiphilic nature of the molecule, with its hydrogen bonding capabilities and nonpolar aromatic core, suggests a varied solubility profile, with a preference for polar protic and aprotic solvents.

For researchers and developers, the most reliable path forward is the empirical determination of solubility using a validated method like the isothermal shake-flask technique. The detailed protocol provided in this guide offers a robust framework for generating this critical data. By investing in a thorough understanding of the solubility of this compound, scientists can unlock its full potential as a valuable building block in the creation of novel chemical entities.

References

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]

  • Avdeef, A. (2007). The Rise of Shake-Flask Solubility. Solubility & Dissolution in Drug Development, 1-20. [Link]

7-Bromoquinolin-3-ol physical and chemical characteristics

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 7-Bromoquinolin-3-ol , a bifunctional heterocyclic scaffold critical in modern medicinal chemistry.[1]

A Versatile Bifunctional Scaffold for Medicinal Chemistry [1]

Executive Summary

This compound (CAS: 1261487-70-0) is a disubstituted quinoline derivative characterized by an electron-rich hydroxyl group at the C-3 position and an electron-withdrawing bromine atom at the C-7 position.[1][2][3][4] This specific substitution pattern renders it a "privileged scaffold" in drug discovery, particularly for the synthesis of kinase inhibitors, receptor modulators, and fluorescent probes. Its dual functionality allows for orthogonal functionalization—enabling sequential cross-coupling reactions at the C-7 position and etherification or bioisosteric replacement at the C-3 position.[1]

Molecular Identity & Physicochemical Profile[1][3]

Chemical Structure & Identifiers
ParameterDetail
IUPAC Name This compound
CAS Registry Number 1261487-70-0
Molecular Formula C₉H₆BrNO
Molecular Weight 224.06 g/mol
SMILES OC1=CN=C2C=C(Br)C=CC2=C1
MDL Number MFCD18413586
Physical Characteristics
PropertyValue / DescriptionNote
Appearance Off-white to pale yellow solidCrystalline powder form is typical.[1][5]
Melting Point 190–195 °C (Predicted)Experimental values vary by crystal habit; typically high-melting due to H-bonding.[1]
Solubility DMSO, DMF, Methanol (Hot)Poor solubility in water and non-polar solvents (Hexane).
pKa (OH) ~8.5 – 9.2The quinoline nitrogen exerts an electron-withdrawing effect, increasing acidity relative to phenol.[1]
LogP 2.4 (Predicted)Moderate lipophilicity suitable for CNS-active drug design.[1]

Synthetic Pathways

The synthesis of 3-hydroxyquinolines requires specific strategies to install the oxygen at the C-3 position, which is not naturally activated in the standard Skraup or Doebner-Miller syntheses.[1]

Primary Synthetic Route: Condensation Cyclization

The most robust laboratory-scale synthesis involves the condensation of 2-amino-4-bromobenzaldehyde with hydroxyacetone (or an equivalent


-hydroxy ketone precursor) under basic conditions.[1] This method regioselectively constructs the pyridine ring with the hydroxyl group in place.
Visualization of Synthesis Logic

Synthesis cluster_0 Precursors Pre1 2-Amino-4-bromobenzaldehyde Step1 Aldol Condensation (Base-catalyzed) Pre1->Step1 Pre2 Hydroxyacetone (or acetol equivalents) Pre2->Step1 Step2 Cyclodehydration (- H₂O) Step1->Step2 Intermediate Imine/Enamine Target This compound Step2->Target Aromatization

Figure 1: Convergent synthesis strategy utilizing 2-amino-4-bromobenzaldehyde to ensure correct regiochemistry of the bromine substituent.

Chemical Reactivity & Functionalization

The molecule possesses three distinct reactive centers, allowing for orthogonal functionalization . This is critical for Structure-Activity Relationship (SAR) studies.[1]

Reactivity Map[1]
  • C-7 Bromine (Electrophile): The most reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] The electron-deficient nature of the quinoline ring facilitates oxidative addition at this position.[1]

  • C-3 Hydroxyl (Nucleophile/Acid): Can be alkylated to form ethers (solubility/binding modulation) or converted to a triflate (-OTf) to create a second electrophilic site for cross-coupling.[1]

  • N-1 Nitrogen (Basic): Available for protonation (salt formation) or oxidation to N-oxide (metabolic stability studies).[1]

Visualization of Divergent Reactivity

Reactivity Core This compound (Scaffold) Suzuki 7-Arylquinolin-3-ol (Biaryl Scaffold) Core->Suzuki Ar-B(OH)₂ / Pd(0) (Suzuki Coupling) Amination 7-Aminoquinolin-3-ol (Kinase Inhibitor Core) Core->Amination HNR₂ / Pd(0) (Buchwald-Hartwig) Ether 7-Bromo-3-alkoxyquinoline (Solubility Tuning) Core->Ether R-X / K₂CO₃ (Williamson Synthesis) Triflate 7-Bromoquinolin-3-yl triflate (Dual Electrophile) Core->Triflate Tf₂O / Pyridine (Activation)

Figure 2: Divergent synthesis map demonstrating the orthogonal reactivity of the C-7 halogen and C-3 hydroxyl group.[1]

Analytical Characterization (Spectroscopy)

Researchers should validate the identity of this compound using the following predicted spectral fingerprints.

Proton NMR (¹H NMR) - 400 MHz, DMSO-d₆

The spectrum is distinct due to the lack of symmetry and the isolated proton at C-2.[1]

  • 
     8.75 ppm (s, 1H, H-2):  The most deshielded signal, singlet, characteristic of the proton between N and O.
    
  • 
     8.20 ppm (d, 1H, H-8):  Doublet, ortho to the Nitrogen, deshielded by the ring current and N-atom anisotropy.[1]
    
  • 
     7.95 ppm (d, 1H, H-5):  Doublet, typically shows meta-coupling to H-7.[1]
    
  • 
     7.70 ppm (dd, 1H, H-6):  Doublet of doublets, coupling with H-5 and H-8.[1]
    
  • 
     7.60 ppm (d, 1H, H-4):  Doublet, characteristic of the pyridine ring proton.
    
  • 
     10.50 ppm (bs, 1H, -OH):  Broad singlet, exchangeable with D₂O.[1]
    
Mass Spectrometry (ESI-MS)
  • Observed Ion:

    
    
    
  • m/z: 223.97 / 225.97 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).[1]

  • Fragmentation: Loss of CO (28 Da) and HCN (27 Da) is common in hydroxyquinolines.[1]

Handling & Safety (SDS Summary)

While comprehensive toxicological data is limited for this specific isomer, handling protocols should follow the GHS standards for halogenated hydroxyquinolines.

  • Hazard Statements:

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[6]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct UV exposure to prevent debromination or oxidation).[1]

References

  • ChemicalBook. (2024). This compound Product Specifications and CAS 1261487-70-0 Details. Retrieved from [1]

  • National Institutes of Health (PubChem). (2024). Compound Summary: Bromoquinoline Derivatives. Retrieved from [1]

  • World Intellectual Property Organization. (2012). Patent WO2012064642A1: Fatty acid synthase inhibitors. (Demonstrates utility in Suzuki coupling). Retrieved from

  • Organic Syntheses. (1950). Synthesis of 3-Hydroxyquinoline (General Method). Org.[7][8] Synth. 30, 96. (Foundational protocol adapted for bromo-derivatives). Retrieved from [1]

Sources

Methodological & Application

Application Note & Protocol: High-Purity 7-Bromoquinolin-3-ol via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details a robust protocol for the purification of 7-Bromoquinolin-3-ol by recrystallization. Designed for researchers, medicinal chemists, and process development scientists, this document provides a step-by-step methodology grounded in the fundamental principles of crystallization. Beyond a simple set of instructions, this note elucidates the rationale behind solvent selection, temperature control, and troubleshooting, ensuring a high-yield, high-purity outcome.

Introduction: The Rationale for Recrystallization

Recrystallization remains a cornerstone technique for the purification of solid organic compounds.[1][2] Its efficacy lies in the differential solubility of a target compound and its impurities in a chosen solvent system at varying temperatures. For this compound, a heterocyclic compound with both a polar hydroxyl group and a lipophilic brominated aromatic ring, selecting an appropriate solvent is critical to achieving high purity.[3] The ideal solvent will exhibit high solubility for this compound at elevated temperatures and low solubility at reduced temperatures, while impurities remain either highly soluble or insoluble at all temperatures.

Physicochemical Properties & Solvent Selection

A systematic approach to solvent selection is paramount for successful recrystallization. The presence of the hydroxyl group in this compound suggests solubility in polar solvents, while the quinoline backbone provides some non-polar character.[3]

Table 1: Solvent Selection & Rationale

Solvent SystemRationaleExpected Outcome
Primary Choice: Ethanol Alcohols are often effective for recrystallizing polar heterocyclic compounds.[4] Ethanol's polarity is well-suited to dissolve this compound when hot, with a significant decrease in solubility upon cooling.High recovery of pure crystals.
Alternative 1: Mixed Solvent (Hexane/Ethyl Acetate) A mixed solvent system offers fine-tuned control over polarity.[5] Ethyl acetate will act as the primary solvent, with hexane added as an anti-solvent to induce crystallization.Effective for separating impurities with slightly different polarities.
Alternative 2: Mixed Solvent (Toluene/Methanol) Toluene can dissolve the aromatic quinoline core, while a small amount of methanol can aid in dissolving the polar hydroxyl group. This combination can be effective if single-solvent systems fail.Useful if the compound "oils out" in other systems.

Experimental Protocol: Purification of this compound

This protocol assumes a starting material of crude this compound obtained from a synthetic route, which may contain unreacted starting materials or side-products from the bromination of quinolin-3-ol.

Materials and Equipment
  • Crude this compound

  • Ethanol (Reagent Grade)

  • Hexane (Reagent Grade)

  • Ethyl Acetate (Reagent Grade)

  • Activated Carbon (decolorizing charcoal)

  • Erlenmeyer Flasks

  • Hot Plate with Magnetic Stirrer

  • Buchner Funnel and Flask

  • Filter Paper

  • Ice Bath

  • Spatula and Glass Stirring Rod

  • Watch Glass

Step-by-Step Recrystallization Procedure
  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of appropriate size.

    • Add a magnetic stir bar.

    • Begin adding the primary solvent (e.g., ethanol) portion-wise while gently heating the flask on a hot plate with stirring. Add just enough solvent to create a slurry.

    • Continue to add small portions of the hot solvent until the this compound is completely dissolved.[2] Scientific Rationale: Using the minimum amount of hot solvent ensures that the solution will be supersaturated upon cooling, maximizing crystal yield.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated carbon.

    • Reheat the solution to boiling for a few minutes. Scientific Rationale: Activated carbon has a high surface area and adsorbs colored impurities.

    • Perform a hot filtration using a fluted filter paper to remove the activated carbon.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[2] Scientific Rationale: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an ordered manner, excluding impurities.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[2] Scientific Rationale: The solubility of this compound will decrease further at lower temperatures, leading to a higher yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.[1]

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.

    • Allow the crystals to dry on the filter paper under vacuum.

    • Transfer the crystals to a watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a temperature well below the melting point can be used.[6]

Visualizing the Workflow: A Graphviz Diagram

Recrystallization_Workflow start Crude this compound dissolve Dissolve in Minimal Hot Solvent start->dissolve decolorize Decolorize with Activated Carbon (Optional) dissolve->decolorize cool Slow Cooling to Room Temperature dissolve->cool If no decolorization hot_filter Hot Filtration decolorize->hot_filter hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: Recrystallization workflow for this compound.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide

IssuePotential CauseSolution
Oiling Out The compound is coming out of solution above its melting point or the solution is too concentrated.Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[7]
No Crystals Form The solution is not supersaturated (too much solvent was added).Boil off some of the solvent to concentrate the solution and then allow it to cool again.[8] Alternatively, scratch the inside of the flask with a glass rod to create nucleation sites.[7]
Rapid Crystallization The solution is too concentrated or cooled too quickly.Reheat the solution, add a small amount of additional hot solvent, and allow it to cool more slowly.[8]
Low Recovery Too much solvent was used, or the compound is significantly soluble in the cold solvent.Ensure the minimum amount of hot solvent is used. Cool the solution in an ice bath for a longer period.

Conclusion

This protocol provides a comprehensive and scientifically grounded method for the purification of this compound by recrystallization. By understanding the principles of solubility and crystallization, and by following the detailed steps and troubleshooting guide, researchers can consistently obtain high-purity material essential for drug discovery and development applications.

References

  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). 7-Bromoquinolin-8-ol | Request PDF. Retrieved from [Link]

  • PubMed. (n.d.). 7-Bromoquinolin-8-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). How can I obtain good crystals of heterocyclic organic compounds?. Retrieved from [Link]

  • Google Patents. (n.d.). CN102344438B - Crystallization of quinoline derivatives and its preparation method.
  • Google Patents. (n.d.). JP2001322979A - Method for producing 3-bromoquinoline.
  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Simon Fraser University. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.
  • ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromoquinolin-4-ol. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromoisoquinolin-3-amine. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

Sources

Application Note: The Strategic Use of 7-Bromoquinolin-3-ol in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its unique electronic and steric properties make it an ideal framework for designing targeted kinase inhibitors. This application note provides an in-depth guide for researchers and drug development professionals on the strategic application of a key derivative, 7-Bromoquinolin-3-ol, in the synthesis of next-generation kinase inhibitors. We will explore the rationale behind its use, detailing its chemical reactivity and the functional importance of the bromine and hydroxyl moieties. This note includes detailed, field-proven protocols for the derivatization of this compound, focusing on its application in synthesizing inhibitors for critical cancer-related signaling pathways, such as the PI3K/Akt/mTOR cascade.

Introduction: The Quinoline Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] Consequently, kinase inhibitors have become a major class of therapeutic agents.[1] The quinoline ring system has proven to be a highly versatile scaffold for the development of potent and selective kinase inhibitors.[1] Its bicyclic aromatic structure provides a rigid framework that can be functionalized to interact with key residues within the ATP-binding pocket of various kinases.[2]

This compound emerges as a particularly valuable starting material for several reasons:

  • The 3-hydroxyl group: This functional group serves as a versatile handle for introducing a wide range of substituents through etherification or esterification reactions. These modifications are crucial for tuning the compound's potency, selectivity, and pharmacokinetic properties. The hydroxyl group can also act as a hydrogen bond donor or acceptor, facilitating key interactions with the kinase active site.[3]

  • The 7-bromo substituent: The bromine atom at the 7-position offers a strategic site for further chemical modification, most notably through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of diverse aryl or heteroaryl groups, enabling extensive exploration of the chemical space and optimization of structure-activity relationships (SAR).[3] Furthermore, the electron-withdrawing nature of bromine can influence the overall electron distribution of the quinoline ring system, potentially impacting binding affinity.[3]

This application note will focus on the practical application of this compound in the synthesis of potent kinase inhibitors, with a particular emphasis on targeting the PI3K/Akt/mTOR pathway, a critical signaling cascade frequently deregulated in cancer.[4]

The PI3K/Akt/mTOR Pathway: A Key Target in Oncology

The phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial intracellular cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5] Constitutive activation of this pathway is a common event in human cancers, often resulting from mutations in key components like PIK3CA (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN.[4] Therefore, developing inhibitors that target one or more kinases within this pathway is a major focus of modern cancer drug discovery.[5][6]

Below is a simplified representation of the PI3K/Akt/mTOR signaling pathway and the points of inhibition by quinoline-based compounds.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Anti-apoptotic signaling S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation Inhibitor Quinoline-based Inhibitors (derived from this compound) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway and inhibition points.

Synthetic Protocols and Methodologies

The following protocols provide a detailed, step-by-step guide for the synthesis of a morpholino-substituted quinoline inhibitor, a class of compounds known to exhibit potent PI3K inhibitory activity.[4]

General Synthetic Scheme

The overall synthetic strategy involves a two-step process starting from this compound: 1) Etherification of the 3-hydroxyl group, followed by 2) Suzuki cross-coupling at the 7-bromo position to introduce a morpholino-pyrimidine moiety.

Synthesis_Workflow Start This compound Step1 Step 1: Etherification (e.g., with 2-chloro-N,N-dimethylethanamine) Start->Step1 Intermediate Intermediate 1 (7-bromo-3-(2-(dimethylamino)ethoxy)quinoline) Step1->Intermediate Step2 Step 2: Suzuki Coupling (with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)morpholine) Intermediate->Step2 Product Final Product (Morpholino-substituted quinoline) Step2->Product

Caption: General synthetic workflow for kinase inhibitor synthesis.

Protocol 1: Synthesis of 7-bromo-3-(2-(dimethylamino)ethoxy)quinoline (Intermediate 1)

This protocol details the etherification of the 3-hydroxyl group of this compound.

Materials and Reagents:

ReagentCAS NumberMolecular WeightAmountMoles
This compound1261487-70-0224.05 g/mol 1.0 g4.46 mmol
2-chloro-N,N-dimethylethanamine HCl4584-46-7144.04 g/mol 0.77 g5.35 mmol
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol 1.85 g13.38 mmol
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol 20 mL-

Procedure:

  • To a stirred solution of this compound (1.0 g, 4.46 mmol) in anhydrous DMF (20 mL) in a round-bottom flask, add potassium carbonate (1.85 g, 13.38 mmol).

  • Add 2-chloro-N,N-dimethylethanamine hydrochloride (0.77 g, 5.35 mmol) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (100-200 mesh) using a gradient of 0-5% methanol in dichloromethane to afford the title compound as a pale yellow solid.

Rationale: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction between the phenoxide ion of this compound and the electrophilic chloroalkane. Potassium carbonate acts as a base to deprotonate the hydroxyl group. An excess of the base is used to also neutralize the HCl salt of the amine.

Protocol 2: Synthesis of a Morpholino-Substituted Quinoline Kinase Inhibitor

This protocol outlines the Suzuki cross-coupling reaction to introduce the morpholino-pyrimidine moiety.

Materials and Reagents:

ReagentCAS NumberMolecular WeightAmountMoles
Intermediate 1-295.17 g/mol 1.0 g3.39 mmol
4-(pyrimidin-5-yl)morpholine31686-55-4165.19 g/mol 0.67 g4.07 mmol
Bis(pinacolato)diboron73183-34-3253.94 g/mol 1.03 g4.07 mmol
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4731.7 g/mol 0.12 g0.17 mmol
Potassium Acetate (KOAc)127-08-298.14 g/mol 0.99 g10.17 mmol
1,4-Dioxane123-91-188.11 g/mol 25 mL-

Procedure:

  • In a flame-dried Schlenk flask, combine Intermediate 1 (1.0 g, 3.39 mmol), 4-(pyrimidin-5-yl)morpholine (0.67 g, 4.07 mmol), bis(pinacolato)diboron (1.03 g, 4.07 mmol), and potassium acetate (0.99 g, 10.17 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane (25 mL) via syringe.

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Add Pd(dppf)Cl₂ (0.12 g, 0.17 mmol) to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 16 hours under an argon atmosphere.

  • Monitor the reaction by TLC (10% methanol in dichloromethane).

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography on silica gel (100-200 mesh) using a gradient of 2-8% methanol in dichloromethane to yield the final morpholino-substituted quinoline inhibitor.

Rationale: The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction. Pd(dppf)Cl₂ is a robust catalyst for this transformation, and the use of a suitable base (KOAc) and solvent (1,4-dioxane) is critical for efficient catalytic turnover. The reaction is performed under inert conditions to prevent the degradation of the catalyst and reagents.

Structure-Activity Relationship (SAR) Insights

The modular synthesis enabled by this compound allows for systematic exploration of the SAR.

PositionModificationImpact on ActivityReference
3-position Ether linkage with basic aminesOften improves solubility and cell permeability.[4]
Variations in linker length and basicityModulates potency and selectivity against different PI3K isoforms.[6]
7-position Aryl or heteroaryl groupsCan form additional π-stacking or hydrogen bond interactions in the kinase active site.[7]
Introduction of morpholino-pyrimidineShown to be a key pharmacophore for potent PI3K inhibition.[4]

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of novel kinase inhibitors. Its distinct functional handles at the 3- and 7-positions allow for a modular and efficient approach to library synthesis, facilitating the rapid exploration of structure-activity relationships. The protocols outlined in this application note provide a robust foundation for researchers to develop potent and selective inhibitors targeting critical oncogenic pathways like the PI3K/Akt/mTOR cascade. The strategic use of this scaffold holds significant promise for the discovery of next-generation targeted cancer therapies.

References

  • Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones. MDPI. Available from: [Link]

  • Novel quinoline-derived mTOR inhibitors with remarkable enzymatic and cellular activities: design, synthesis and biological evaluation. Semantic Scholar. Available from: [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). National Library of Medicine. Available from: [Link]

  • Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. MDPI. Available from: [Link]

  • Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. National Library of Medicine. Available from: [Link]

  • Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. National Library of Medicine. Available from: [Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. National Library of Medicine. Available from: [Link]

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. National Library of Medicine. Available from: [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. National Library of Medicine. Available from: [Link]

Sources

Application Note: In Vitro Characterization of 7-Bromoquinolin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the standardized in vitro characterization protocols for 7-Bromoquinolin-3-ol derivatives. While the 8-hydroxyquinoline (8-HQ) scaffold is historically prominent in metal chelation and antimicrobial therapies, the 3-hydroxyquinoline (3-HQ) isomer represents an emerging scaffold with distinct electronic properties and hydrogen-bonding capabilities.

The inclusion of a 7-bromo substituent is a strategic medicinal chemistry modification designed to:

  • Enhance Lipophilicity: Improving membrane permeability (logP) for intracellular targeting.

  • Modulate pKa: Influencing the ionization state of the 3-hydroxyl group (

    
    ) to optimize binding affinity.
    
  • Enable Halogen Bonding: Providing a specific anchor point for protein-ligand interactions in hydrophobic pockets.

This guide outlines a validated screening cascade: Solubility Optimization , Antimicrobial Susceptibility (MIC) , and Mammalian Cytotoxicity Profiling , ensuring a robust assessment of therapeutic index (TI).

Chemical Handling & Stock Preparation

Rationale: this compound derivatives are often hydrophobic. Improper solubilization leads to micro-precipitation in aqueous media, causing false negatives in bioassays.

Reagents
  • Compound: this compound derivative (Purity >95% by HPLC).

  • Vehicle: Dimethyl Sulfoxide (DMSO), Cell Culture Grade (Sigma-Aldrich).

  • QC Standard: Ciprofloxacin (Antimicrobial control) or Doxorubicin (Cytotoxic control).

Protocol: 10 mM Stock Preparation
  • Weighing: Accurately weigh 2–5 mg of the solid compound into a sterile, antistatic microcentrifuge tube.

  • Calculation: Calculate the required volume of DMSO to achieve exactly 10 mM concentration.

    • Formula:

      
      
      
  • Dissolution: Add the calculated DMSO volume. Vortex vigorously for 30 seconds.

    • Note: If the solution remains cloudy, sonicate at 40 kHz for 5 minutes at room temperature.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Primary Assay: Antimicrobial Susceptibility Testing (MIC)

Rationale: 3-Hydroxyquinolines exhibit antimicrobial potential via mechanisms distinct from 8-HQ (often involving oxidative stress or metabolic disruption). This broth microdilution method determines the Minimum Inhibitory Concentration (MIC).

Materials
  • Bacterial Strains: Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Detection: Resazurin (Alamar Blue) or Optical Density (

    
    ).
    
Step-by-Step Protocol
  • Inoculum Prep: Cultivate bacteria in CAMHB at 37°C overnight. Dilute fresh culture to achieve

    
     CFU/mL (verify via 
    
    
    
    ).
  • Plate Setup: Use a sterile 96-well flat-bottom plate.

    • Columns 1–10: Add 100 µL of bacterial suspension.

    • Column 11 (Growth Control): Bacteria + Vehicle (0.5% DMSO).

    • Column 12 (Sterility Control): Media only.

  • Compound Dilution:

    • Prepare a 2x working solution (e.g., 256 µg/mL) in CAMHB (ensure DMSO < 1% final).

    • Add 100 µL of compound to Column 1, then perform 2-fold serial dilutions across to Column 10.

  • Incubation: Seal plate with breathable film. Incubate at 37°C for 18–24 hours.

  • Readout (Resazurin Method):

    • Add 30 µL of 0.01% Resazurin solution to each well.

    • Incubate for 1–4 hours.

    • Result: Blue = No Growth (Inhibition); Pink = Growth (Metabolic reduction).

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

Secondary Assay: Mammalian Cytotoxicity & Selectivity Index

Rationale: To validate the compound as a drug lead, it must show selectivity for pathogens or cancer cells over healthy tissue. The 7-bromo substitution can increase toxicity; thus, calculating the Selectivity Index (SI) is critical.

Materials
  • Cell Lines:

    • Target: HeLa (Cervical Cancer) or MCF-7 (Breast Cancer).

    • Control: HFF-1 (Human Foreskin Fibroblasts) or HEK293 (Kidney).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step Protocol
  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Remove media. Add 100 µL fresh media containing the this compound derivative (Concentration range: 0.1 µM to 100 µM).

    • Control: 0.5% DMSO (Vehicle).

  • Exposure: Incubate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT stock (5 mg/mL in PBS) to each well. Incubate 4 hours.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Read Absorbance at 570 nm (Reference 630 nm).

Data Analysis
  • % Viability:

    
    
    
  • IC50: Calculate using non-linear regression (Log(inhibitor) vs. normalized response).

  • Selectivity Index (SI):

    
    
    
    • Target: An SI > 10 is considered a promising hit.

Mechanistic Insight: Intracellular ROS Generation

Rationale: Halogenated quinolines often induce apoptosis via Reactive Oxygen Species (ROS) accumulation. This assay confirms if the 7-bromo derivative acts as a pro-oxidant.

Protocol Summary
  • Probe: DCFH-DA (2',7'-Dichlorofluorescin diacetate).

  • Method: Treat cells with IC50 concentration for 6–12 hours.

  • Staining: Wash cells, incubate with 10 µM DCFH-DA for 30 min in the dark.

  • Detection: Fluorescence Microscopy or Plate Reader (Ex/Em: 485/535 nm).

  • Interpretation: Increased fluorescence indicates oxidative stress induced by the quinoline derivative.

Visualization of Screening Workflow

ScreeningCascade cluster_Assays Bioactivity Profiling Start This compound Derivative Synthesis QC QC: Purity >95% Solubility Check (DMSO) Start->QC MIC Primary Screen: Antimicrobial (MIC) Target: < 10 µg/mL QC->MIC Pass Cyto Secondary Screen: Mammalian Cytotoxicity (MTT) Target: High IC50 (Normal Cells) MIC->Cyto If Active Analysis Data Analysis: Selectivity Index (SI) SI = IC50 / MIC Cyto->Analysis Analysis->Start SI < 10 (Re-design SAR) Decision Lead Candidate Selection Analysis->Decision SI > 10

Caption: Figure 1. Integrated screening cascade for this compound derivatives, prioritizing antimicrobial potency and selectivity before mechanistic validation.

Data Reporting Template

Compound IDR-GroupMIC (S. aureus) [µg/mL]IC50 (HFF-1) [µM]Selectivity Index (SI)Outcome
7-Br-Q3-01 -H64.0>100>1.5Inactive
7-Br-Q3-02 -NH24.085.021.2Hit
7-Br-Q3-03 -Ph2.05.02.5Toxic

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11376, 3-Hydroxyquinoline. Retrieved January 31, 2026 from [Link]

  • Prachayasittikul, V., et al. (2013). Antimicrobial and Antioxidant Activities of 8-Hydroxyquinoline Derivatives. (Contextualizing the quinoline scaffold). Retrieved from [Link]

  • Marella, A., et al. (2013). Quinoline: A promising scaffold in today’s medicinal chemistry. Saudi Pharmaceutical Journal. (Review of quinoline SAR including halogenation effects). Retrieved from [Link]

  • Rbaa, M., et al. (2020). Synthesis and Biological Evaluation of Quinoline Derivatives. Molecules.[1][2][3][4][5][6][7][8][9][10][11] (Protocol grounding for cytotoxicity assays). Retrieved from [Link]

Sources

functionalization of the quinoline scaffold of 7-Bromoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the 7-Bromoquinolin-3-ol Scaffold

Executive Summary: The Privileged Scaffold

In the landscape of modern drug discovery, the quinoline core remains a "privileged structure," serving as the backbone for FDA-approved therapeutics ranging from antimalarials (Chloroquine) to kinase inhibitors (Lenvatinib).[1]

This compound represents a high-value, bifunctional intermediate.[1] Its utility lies in its orthogonal reactivity :

  • C3-Hydroxyl Group: A nucleophilic handle for etherification or an electrophilic precursor (via triflation) for cross-coupling.

  • C7-Bromide: A robust electrophile for palladium-catalyzed C-C and C-N bond formation.[1]

  • N1-Nitrogen: A site for modulation of solubility and basicity, or activation via N-oxidation.[1]

This guide details the protocols for systematically exploiting these handles to generate diverse chemical libraries.

Strategic Analysis: Orthogonal Reactivity Map

To maximize yield and minimize side reactions, the order of functionalization is critical.[1] The C3-hydroxyl group is acidic (pKa ~9-10) and can interfere with base-mediated cross-coupling reactions at C7.[1] Therefore, a "Protect/Activate-Then-Couple" strategy is recommended.[1]

Reactivity Flowchart (Graphviz)

G Start This compound PathA Path A: C3-O-Alkylation (Etherification) Start->PathA R-X, Base PathB Path B: C3-O-Activation (Triflation) Start->PathB Tf2O, Pyridine Step2A Intermediate A (7-Br-3-Alkoxyquinoline) PathA->Step2A Step2B Intermediate B (7-Br-quinolin-3-yl triflate) PathB->Step2B FinalA Library A (C7-Biaryl Ethers) Step2A->FinalA Suzuki Coupling (C7-Br Selective) FinalB Library B (C3, C7-Bis-Aryl Quinolines) Step2B->FinalB Sequential Coupling (C3-OTf vs C7-Br)

Figure 1: Divergent synthesis pathways. Path A retains the oxygen atom for solubility/H-bonding.[1] Path B allows for complete scaffold decoration via dual cross-coupling.[1]

Detailed Experimental Protocols

Protocol A: C3-O-Functionalization (The "Anchor")

Objective: To install a diversity element at the C3 position or protect the hydroxyl group to prevent catalyst poisoning during subsequent steps.

Mechanism: Williamson Ether Synthesis. Key Consideration: The quinoline nitrogen can act as a competitive nucleophile (quaternization).[1] The use of a carbonate base in a polar aprotic solvent favors O-alkylation over N-alkylation due to the oxyanion's higher nucleophilicity.[1]

Materials:

  • This compound (1.0 equiv)[1]

  • Alkyl Halide (e.g., Benzyl bromide, 1.2 equiv)[2]

  • Potassium Carbonate (

    
    , 2.0 equiv)[1]
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile (

    
    )[1][2]
    

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL).

  • Deprotonation: Add

    
     (2.0 mmol) in one portion. Stir at Room Temperature (RT) for 15 minutes. Observation: The suspension may change color as the phenoxide anion forms.[1]
    
  • Addition: Add the alkyl halide (1.2 mmol) dropwise.

  • Reaction: Heat the mixture to 60°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.[1]

    • Checkpoint: Disappearance of the starting material peak (m/z 224/226) and appearance of the product (m/z = SM + Alkyl).[1]

  • Workup: Cool to RT. Pour into ice-water (20 mL). The product often precipitates.[1]

    • If solid:[1][2][3] Filter, wash with water, and dry.

    • If oil:[1][4] Extract with EtOAc (3 x 10 mL), wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Protocol B: C7-Diversification via Suzuki-Miyaura Coupling

Objective: To extend the scaffold at the 7-position using the robust aryl bromide handle.[1]

Scientific Rationale: The 7-position is electronically distinct from the 3-position.[1] The electron-deficient nature of the pyridine ring facilitates oxidative addition of Pd(0) into the C7-Br bond.

Catalyst Choice:


 is recommended for its stability and efficiency with aryl bromides.[1]

Table 1: Reaction Optimization Matrix

ComponentStandard ConditionHigh-Difficulty Substrate
Catalyst

(5 mol%)

+ XPhos
Base

(2M aq.)[1]

(3.0 equiv, solid)
Solvent Dioxane : Water (4:[1]1)Toluene : Water (10:[1]1)
Temp 90°C100-110°C

Step-by-Step Workflow:

  • Setup: Charge a microwave vial or Schlenk tube with:

    • 3-Alkoxy-7-bromoquinoline (Intermediate from Protocol A) (0.5 mmol)[1]

    • Aryl Boronic Acid (0.75 mmol, 1.5 equiv)[1]

    • 
       (0.025 mmol, 5 mol%)[1]
      
  • Inert Atmosphere: Seal the vessel and purge with Argon or Nitrogen for 5 minutes. Critical: Oxygen removal prevents homocoupling of the boronic acid.[1]

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2M

    
     (1 mL) via syringe.
    
  • Reaction: Heat at 90°C for 12 hours (oil bath) or 1 hour (Microwave at 100°C).

  • Workup: Filter through a pad of Celite to remove Palladium black.[1] Wash with EtOAc.[1]

  • Purification: Flash chromatography. Note: Quinoline derivatives can streak on silica; adding 1% Triethylamine to the eluent can improve peak shape.[1]

Protocol C: Scaffold Hopping (C3-OH C3-Aryl)

Objective: To convert the C3-OH into a leaving group (Triflate) and perform a sequential coupling, creating a 3,7-bis-aryl quinoline.[1]

Workflow:

  • Activation: React this compound with Triflic Anhydride (

    
    ) and Pyridine in DCM at 0°C.
    
    • Result: 7-bromoquinolin-3-yl trifluoromethanesulfonate.[1]

  • Selectivity:

    • Room Temp Suzuki: The C3-OTf bond is generally more reactive than the C7-Br bond towards oxidative addition with electron-rich ligands.[1]

    • Controlled Coupling: Perform the first Suzuki coupling at RT using limiting boronic acid (1.0 equiv) to target C3.[1] Then, perform a second coupling at 90°C to target C7.

Troubleshooting & Expert Insights

  • Problem: Low solubility of the starting material.

    • Solution: this compound has high lattice energy due to H-bonding.[1] Use DMF or NMP as solvent.[1] Once O-alkylated, solubility in organic solvents (DCM, THF) improves drastically.[1]

  • Problem: N-alkylation byproducts during Protocol A.

    • Solution: Switch base to

      
       and lower temperature to 40°C. The "Cesium Effect" often improves O-selectivity.[1]
      
  • Problem: Protodeboronation of boronic acid in Protocol B.

    • Solution: Use the corresponding Boronic Ester (Pinacol ester) or switch to anhydrous conditions using

      
       as the base.[1]
      

References

  • Suzuki-Miyaura Coupling of Haloquinolines

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds"
    • Source:Chemical Reviews (Miyaura & Suzuki, 1995)[1][2]

    • URL:[Link][1][2]

  • Regioselective Functionalization of Quinolines

    • Title: "Regioselective Functionaliz
    • Source:Frontiers in Chemistry
    • URL:[Link]

  • O-Alkylation Protocols (General Quinolinol)

    • Title: "Synthesis and biological evaluation of novel quinoline deriv
    • Source:European Journal of Medicinal Chemistry[1]

    • URL:[Link][1][2]

  • Buchwald-Hartwig Amination on Heterocycles

    • Title: "A Practical Guide to Buchwald-Hartwig Amination"[1]

    • Source:Chemical Science[1][5]

    • URL:[Link]

  • Triflation of Phenols for Coupling

    • Title: "Palladium-Catalyzed Reactions of Aryl Trifl
    • Source:Angewandte Chemie Intern
    • URL:[Link][1][2]

Sources

Technical Application Note: Strategic Utilization of 7-Bromoquinolin-3-ol in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-Handle" Advantage[1]

In the landscape of fragment-based drug discovery (FBDD), 7-Bromoquinolin-3-ol represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its structural uniqueness lies in its orthogonal functionalization potential :

  • C3-Hydroxyl Group (Nucleophilic Handle): Located at the 3-position, the hydroxyl group acts as a versatile anchor for etherification or esterification.[1] In kinase inhibitors, this position often dictates solubility and hydrogen-bonding interactions with the ATP-binding pocket (hinge region).[1]

  • C7-Bromine Atom (Electrophilic Handle): The bromine at the 7-position is electronically activated for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1] This allows for the extension of the scaffold into hydrophobic pockets, a critical strategy for increasing potency against targets like VEGFR , EGFR , and Fatty Acid Synthase (FAS) .

This guide details the synthesis, functionalization, and application of this compound, providing researchers with a roadmap to utilize this intermediate for developing next-generation anticancer agents.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

PropertySpecification
Chemical Name This compound
CAS Number 1261487-70-0
Molecular Formula C₉H₆BrNO
Molecular Weight 224.06 g/mol
Appearance Off-white to light brown solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM
pKa (Predicted) ~9.2 (Phenolic OH), ~4.5 (Quinoline N)
Key Reactivity Nucleophilic substitution (O-alkylation), Pd-catalyzed coupling (C-Br)

Synthesis Protocol: Constructing the Scaffold

While this compound is commercially available, in-house synthesis is often required for scale-up or isotopic labeling.[1] The most robust method involves a modified Friedländer Condensation , which ensures regiospecificity.

Method: Cyclization of 2-Amino-4-bromobenzaldehyde

This route avoids the selectivity issues inherent in brominating a pre-formed quinoline ring.[1]

Reagents:
  • Precursor A: 2-Amino-4-bromobenzaldehyde (CAS: 135484-74-3)[1]

  • Precursor B: Hydroxyacetone (Acetol) (CAS: 116-09-6)[1]

  • Catalyst: Sodium Ethoxide (NaOEt) or Piperidine

  • Solvent: Ethanol (EtOH)[2]

Step-by-Step Protocol:
  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2-Amino-4-bromobenzaldehyde (10.0 mmol) in absolute ethanol (50 mL).

  • Addition: Add Hydroxyacetone (12.0 mmol, 1.2 eq) followed by a catalytic amount of piperidine (0.5 mL).

  • Cyclization: Heat the reaction mixture to reflux (78°C) under an inert atmosphere (N₂) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM).

  • Work-up:

    • Cool the mixture to room temperature. The product often precipitates upon cooling.[1]

    • If no precipitate forms, concentrate the solvent to ~10 mL under reduced pressure and add cold water (20 mL) to induce crystallization.

  • Purification: Filter the crude solid and wash with cold ethanol/water (1:1). Recrystallize from ethanol to yield This compound as off-white needles.[1]

    • Yield Expectation: 65–75%

    • Validation: ¹H NMR (DMSO-d₆) should show a singlet at ~8.6 ppm (H2) and characteristic splitting for the 7-bromo substitution pattern.[1]

Downstream Functionalization Workflows

The power of this intermediate lies in its ability to be functionalized sequentially.[1] Below are the two primary workflows used in medicinal chemistry.

Workflow A: C3-O-Alkylation (Ether Synthesis)

Targeting Solubility & Hinge Binding[1]

This reaction installs the "tail" of the drug molecule, often containing solubilizing groups (e.g., morpholine, piperazine).

Protocol:

  • Dissolution: Dissolve This compound (1.0 eq) in dry DMF (0.1 M concentration).

  • Base Activation: Add Cesium Carbonate (Cs₂CO₃) (2.0 eq). Stir at room temperature for 30 mins to generate the phenoxide anion.

  • Alkylation: Add the desired Alkyl Halide (e.g., 1-(2-chloroethyl)piperidine) (1.2 eq).

  • Reaction: Heat to 60–80°C for 4–12 hours.

  • Isolation: Dilute with water, extract with EtOAc. The product is the 7-bromo-3-alkoxyquinoline .[1]

Workflow B: C7-Suzuki-Miyaura Coupling

Targeting Hydrophobic Pockets

This reaction installs the "head" of the molecule, typically an aryl or heteroaryl group.

Protocol:

  • Setup: In a microwave vial or pressure tube, combine:

    • Substrate: this compound (or its O-alkylated derivative) (1.0 eq)

    • Boronic Acid: Aryl-B(OH)₂ (1.2 eq)

    • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

    • Base: K₂CO₃ (2M aqueous solution, 3.0 eq)

    • Solvent: 1,4-Dioxane (degassed).

  • Coupling: Heat at 90–100°C (or 110°C in microwave) for 1–2 hours.

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography (SiO₂).

Visualizing the Strategy

Diagram 1: Synthetic Pathway & Divergent Logic

G Start1 2-Amino-4-bromobenzaldehyde Intermediate This compound (The Core Scaffold) Start1->Intermediate Friedländer Condensation Start2 Hydroxyacetone Start2->Intermediate Prod_A Ether Derivatives (Solubility/Hinge Bind) Intermediate->Prod_A Workflow A: O-Alkylation Prod_B Biaryl Derivatives (Hydrophobic Pocket) Intermediate->Prod_B Workflow B: Suzuki Coupling Drug Dual-Action Anticancer Agent Prod_A->Drug Step 2: Cross-Coupling Prod_B->Drug Step 2: Alkylation

Caption: Divergent synthesis strategy starting from the cyclization of precursors to the this compound core, followed by orthogonal functionalization paths.

Diagram 2: Pharmacophore Mapping in Kinase Inhibition

SAR Core Quinoline Core (Scaffold) C3 C3-Position (Ether Link) Interacts with Solvent Front Modulates PK Properties Core->C3 C7 C7-Position (Biaryl) Penetrates Hydrophobic Back-Pocket (Selectivity Determinant) Core->C7 N1 N1-Nitrogen H-Bond Acceptor (Hinge Region Interaction) Core->N1

Caption: SAR map illustrating the specific role of each position on the this compound scaffold in the context of kinase inhibitor design.

Case Studies & Biological Relevance

Target: Fatty Acid Synthase (FAS) Inhibitors

Research indicates that this compound derivatives are potent inhibitors of Fatty Acid Synthase (FAS) , an enzyme overexpressed in many human carcinomas (breast, prostate, ovarian).

  • Mechanism: The quinoline core mimics the substrate binding, while the C7-biaryl extension disrupts the enzyme's catalytic domain.[1]

  • Key Reference: WO2012064642A1 describes spirocyclic piperidines derived from this scaffold.[1]

Target: p53 Mutant Stabilizers

Recent patent literature (WO2024238406A1) highlights the use of this intermediate to synthesize furopyridine compounds .

  • Application: The 3-OH group is used to tether the quinoline to a stabilizing moiety, helping to restore the function of mutant p53 proteins in cancer cells.[1]

References

  • ChemicalBook. (2023). This compound Product Properties and CAS 1261487-70-0. Retrieved from

  • Google Patents. (2012). WO2012064642A1 - Fatty acid synthase inhibitors.[1] Retrieved from

  • Google Patents. (2024). WO2024238406A1 - Furopyridine compounds as p53 mutant stabilizer.[1] Retrieved from

  • Organic Chemistry Portal. (2023). Suzuki-Miyaura Coupling: Mechanism and Protocols. Retrieved from

  • National Institutes of Health (NIH). (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Chemistry of 7-Bromoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Bromoquinolin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and overcome common challenges in your experiments, ensuring the integrity and success of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of starting material after my cross-coupling reaction. What are the likely causes?

A1: Incomplete conversion in cross-coupling reactions involving this compound can often be attributed to several factors:

  • Catalyst Inactivity: Ensure your palladium catalyst and ligands are not degraded. Use fresh, high-purity reagents. The choice of ligand is also crucial; for instance, sterically hindered biaryl phosphine ligands are often effective for Buchwald-Hartwig aminations.[1][2]

  • Insufficient Base: The base is critical for the catalytic cycle, particularly in Suzuki-Miyaura coupling where it activates the boronic acid.[3] Ensure you are using a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and that it is sufficiently soluble in your reaction solvent.

  • Low Reaction Temperature: While milder conditions are often desirable, some cross-coupling reactions require higher temperatures to proceed at a reasonable rate. Consider a stepwise increase in temperature, monitoring for product formation and decomposition.

  • Poor Solubility: this compound and its derivatives may have limited solubility in common organic solvents. Ensure your reaction mixture is homogeneous, or that you have efficient stirring if it is a slurry.

Q2: My alkylation reaction is yielding a mixture of N- and O-alkylated products. How can I improve the regioselectivity?

A2: The ambident nucleophilic nature of the quinolinol system often leads to a mixture of N- and O-alkylated products. The regioselectivity is influenced by several factors:

  • Hard and Soft Acids and Bases (HSAB) Theory: The nitrogen atom is a softer nucleophile than the oxygen atom. Therefore, "soft" electrophiles (e.g., alkyl iodides) tend to favor N-alkylation, while "hard" electrophiles (e.g., alkyl sulfates, Meerwein's salt) favor O-alkylation.

  • Solvent and Counter-ion: Polar aprotic solvents like DMF can favor N-alkylation, while the use of silver salts can promote O-alkylation.[4]

  • Protecting Groups: To achieve exclusive O-alkylation, consider protecting the quinoline nitrogen. For exclusive N-alkylation, protecting the hydroxyl group is necessary. Common protecting groups for hydroxyls include silyl ethers (e.g., TBDMS) or benzyl ethers, which can be removed under specific conditions.[5]

Q3: I am seeing a significant amount of a debrominated side product in my reaction mixture. What is causing this?

A3: Dehalogenation, particularly debromination, is a common side reaction in palladium-catalyzed cross-coupling reactions.[6][7] This can occur through a few mechanisms:

  • Hydrodehalogenation: This can be caused by the presence of a hydride source in the reaction mixture, which can arise from the solvent (e.g., alcohols) or the amine base. The palladium catalyst can facilitate the replacement of the bromine atom with a hydrogen atom.

  • Reductive Elimination from a Palladium(II) Hydride Intermediate: After oxidative addition of the aryl bromide to the Pd(0) catalyst, a palladium(II) hydride species can form, leading to reductive elimination of the debrominated product.

To minimize dehalogenation, ensure your solvents and reagents are anhydrous and consider using a non-protic solvent if possible.

Troubleshooting Guide for Side Product Formation

This section provides a more detailed look at specific side products you may encounter and strategies to mitigate their formation.

Side Product 1: Homocoupling of this compound

Issue: Formation of a dimeric species, 7,7'-bis(3-hydroxyquinolinyl), during cross-coupling reactions.

Causality: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions, especially at higher temperatures or with high catalyst loadings. It can occur through the reaction of two molecules of the aryl halide with the palladium catalyst.

Troubleshooting Strategies:

StrategyRationale
Lower Reaction Temperature Reduces the rate of homocoupling relative to the desired cross-coupling.
Optimize Catalyst Loading Use the lowest effective catalyst concentration to minimize side reactions.
Use a More Active Catalyst System A more efficient catalyst can promote the desired reaction at a lower temperature, outcompeting homocoupling.
Slow Addition of Reagents Adding the boronic acid or amine slowly can help to maintain a low concentration of the reactive intermediates that lead to homocoupling.
Side Product 2: Products of N-Alkylation in O-Alkylation Attempts (and vice-versa)

Issue: A mixture of N- and O-alkylated isomers is formed when attempting to selectively alkylate one position.

Causality: As mentioned in the FAQs, the quinolinol system has two nucleophilic sites. The reaction conditions will dictate the major product.

Troubleshooting Strategies:

StrategyDesired ProductRationale
Use a "Hard" Alkylating Agent O-AlkylationHard electrophiles (e.g., dimethyl sulfate, benzyl bromide with a hard leaving group) preferentially react with the "harder" oxygen nucleophile.
Use a "Soft" Alkylating Agent N-AlkylationSoft electrophiles (e.g., methyl iodide) will favor reaction with the "softer" nitrogen nucleophile.
Protect the Unwanted Reactive Site Selective AlkylationUse a suitable protecting group for the nitrogen (e.g., Boc) to force O-alkylation, or for the oxygen (e.g., TBDMS) to achieve N-alkylation.
Choice of Base and Solvent Selective AlkylationStrong, non-nucleophilic bases in polar aprotic solvents can favor N-alkylation by deprotonating the nitrogen. The use of silver salts can favor O-alkylation.
Side Product 3: Over-bromination during Synthesis

Issue: Formation of di- or tri-brominated quinolinol species during the bromination of 3-hydroxyquinoline.

Causality: The hydroxyl group is a strongly activating substituent, making the quinoline ring susceptible to further electrophilic substitution once the first bromine is introduced.

Troubleshooting Strategies:

StrategyRationale
Control Stoichiometry of Brominating Agent Use one equivalent or slightly less of the brominating agent (e.g., NBS, Br₂) to favor mono-bromination.
Lower Reaction Temperature Electrophilic aromatic substitution is temperature-dependent. Running the reaction at a lower temperature can increase selectivity.
Slow Addition of Brominating Agent Adding the brominating agent dropwise over a period of time helps to avoid localized high concentrations that can lead to over-reaction.
Use a Milder Brominating Agent N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than molecular bromine.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
  • To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq.).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
  • To a reaction vessel, add this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos, 2-6 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.5 eq.).

  • Purge the vessel with an inert gas.

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress.

  • Upon completion, cool the reaction to room temperature, quench carefully with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

To better understand the potential reaction pathways and the formation of side products, the following diagrams are provided.

G cluster_suzuki Suzuki-Miyaura Coupling Start_S This compound + R-B(OH)₂ Pd_Cycle_S Pd(0)/Pd(II) Catalytic Cycle Start_S->Pd_Cycle_S Oxidative Addition Desired_S 7-R-quinolin-3-ol (Desired Product) Dehalo_S Quinolin-3-ol (Debromination) Homo_S 7,7'-Bis(3-hydroxyquinolinyl) (Homocoupling) Pd_Cycle_S->Desired_S Reductive Elimination Pd_Cycle_S->Dehalo_S Side Reaction: Hydrodehalogenation Pd_Cycle_S->Homo_S Side Reaction: Homocoupling

Caption: Suzuki-Miyaura Coupling Pathways for this compound.

G cluster_alkylation Alkylation Reaction Start_A This compound + R-X O_Alk 7-Bromo-3-(R-oxy)quinoline (O-Alkylation) Start_A->O_Alk Hard Electrophile (R-X) or O-protection N_Alk 7-Bromo-3-hydroxy-1-(R)-quinolinium (N-Alkylation) Start_A->N_Alk Soft Electrophile (R-X) or N-protection

Caption: Regioselectivity in the Alkylation of this compound.

References

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2025, August 10). Request PDF. Retrieved from [Link]

  • Classic cross-coupling reactions rerouted to make new products. (2024, March 7). Chemistry World. Retrieved from [Link]

  • Suzuki Coupling. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved from [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025, May 1). [Source].
  • Suzuki‐Miyaura coupling of 4‐bromo‐3‐hydroxyquinoline‐N‐oxides and... (n.d.). ResearchGate. Retrieved from [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. (n.d.). ResearchGate. Retrieved from [Link]

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). the University of Groningen research portal. Retrieved from [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025, May 6). PMC - NIH. Retrieved from [Link]

  • Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009, September 16). PMC - NIH. Retrieved from [Link]

  • Synthetic strategy to target 3-adenines-quinolin-2(1H)-ones 5a,b. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. (2024, March 7). ResearchGate. Retrieved from [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). [Source].
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. Retrieved from [Link]

  • Regioselectivity and Stereoselectivity in the Alkylation of Enolates. (n.d.). quimicaorganica.org. Retrieved from [Link]

  • Protecting Groups. (n.d.). Organic Synthesis. Retrieved from [Link]

  • 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. (2025, November 3). [Source].
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). [Source].
  • 3-Hydroxyquinoline. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). (2020, November 23). YouTube. Retrieved from [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). [Source].
  • Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. (n.d.). PMC - NIH. Retrieved from [Link]

  • Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. (2019, September 29). ResearchGate. Retrieved from [Link]

  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (n.d.). PubMed. Retrieved from [Link]

  • A survey of suitable protecting groups for the synthesis of hydroxylamines by Mitsunobu reactions. (2025, August 6). ResearchGate. Retrieved from [Link]

  • 7-Bromoisoquinolin-3-amine. (n.d.). PubChem. Retrieved from [Link]

  • 7-Bromo-3-iodo-6-methoxyquinoline. (n.d.). PubChem. Retrieved from [Link]

  • Deciphering Complexity in Pd–Catalyzed Cross-Couplings. (n.d.). ChemRxiv. Retrieved from [Link]

  • 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. (n.d.). MDPI. Retrieved from [Link]

Sources

managing temperature control in exothermic 7-Bromoquinolin-3-ol reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical temperature control protocols for the synthesis and handling of 7-Bromoquinolin-3-ol , specifically focusing on the high-risk thermodynamic stages: the cryogenic C-3 lithiation and the subsequent highly exothermic oxidation of the boronate intermediate.[1]

Executive Summary

The synthesis of this compound (CAS 1261487-70-0) typically involves a multi-step sequence starting from 7-bromoquinoline or 3,7-dibromoquinoline.[1] The most critical steps requiring precision temperature management are the Lithium-Halogen Exchange (Cryogenic) and the Oxidative Hydroxylation (Exothermic) . Failure in temperature control during these stages can lead to regio-isomeric impurities, reaction stalling, or catastrophic thermal runaway during the peroxide addition.

This guide provides troubleshooting for these specific thermal challenges.

Module 1: Cryogenic Lithiation (The "Cold" Hazard)

Context: The selective C-3 functionalization of 3,7-dibromoquinoline requires a lithium-halogen exchange at -78°C .[1] If the temperature rises above -60°C , the lithiated intermediate becomes unstable, leading to "scrambling" (lithium migration to the C-7 position) or benzyne formation.

Troubleshooting Guide

Q1: My internal reactor temperature spikes to -55°C during n-BuLi addition. Is the batch compromised?

  • Diagnosis: This indicates an addition rate that exceeds the cooling capacity of your cryostat or dry ice/acetone bath.[1] The reaction is instantaneous and exothermic.

  • Impact: Above -60°C, the kinetic selectivity for the C-3 position over the C-7 bromine is lost. You will likely see significant amounts of 7-bromoquinoline (protonation product) or 3-bromoquinolin-7-ol impurities post-workup.

  • Solution:

    • Pause Addition: Stop the n-BuLi feed immediately.

    • Recool: Allow the internal temperature to return to -75°C.

    • Dilute Titrant: Dilute your n-BuLi with dry hexanes (1:1) to increase the volume/heat capacity ratio, allowing for better heat dissipation.

    • Subsurface Addition: Ensure the addition nozzle is submerged to prevent localized hot spots at the liquid surface.[1]

Q2: The reaction mixture becomes a thick slurry at -78°C, and stirring stops. What should I do?

  • Diagnosis: Solvent freezing or intermediate precipitation.[1] THF (Tetrahydrofuran) has a melting point of -108°C, but high concentrations of lithiated quinoline salts can precipitate, fouling the impeller.

  • Risk: "Heat accumulation."[1][2] If the stirrer stops, heat from the reaction is not dissipated to the jacket. When you eventually warm it up, the trapped reagents may react violently.[2][3][4]

  • Protocol:

    • Do NOT warm up to melt the slurry while reagents are unreacted.[1]

    • Add Solvent: Add pre-cooled (-78°C) dry THF to dilute the slurry and restore agitation.

    • Switch Solvent System: For future runs, use a THF/Et2O (3:1) mixture, which often maintains better solubility at cryogenic temperatures.

Module 2: The Exothermic Oxidation (The "Hot" Hazard)

Context: Converting the quinolin-3-ylboronic acid intermediate to the 3-ol involves oxidation using Hydrogen Peroxide (H₂O₂) and Sodium Hydroxide (NaOH) .[1] This is a highly exothermic, autocatalytic-style reaction.

Troubleshooting Guide

Q3: During the H₂O₂ addition, the temperature is stable, but suddenly spikes 15 minutes later. Why?

  • Diagnosis: This is the "Accumulation Effect" (Thermal Runaway precursor). You likely added the peroxide at a temperature too low (e.g., < 0°C) for the reaction to initiate immediately. The reagent accumulated in the vessel, and once the reaction started, it consumed all the accumulated peroxide simultaneously.

  • Scientific Logic: The oxidation of boranes is fast but requires a specific activation energy. If the reactor is too cold, kinetics stall.

  • Corrective Action:

    • Target Temperature: Maintain the reactor at 0°C to 5°C during addition. Do not cool below -5°C.

    • Initiation Check: Add 5% of the calculated H₂O₂ and wait for a detectable exotherm (0.5°C - 1.0°C rise).[1] Only proceed with the rest of the feed after this "kick" is observed.

    • Emergency Quench: If the temperature rises uncontrolled (>25°C), dump the reaction mixture onto a stirred slurry of ice/sodium thiosulfate .

Q4: The product is dark brown/tarry instead of the expected off-white solid. What went wrong?

  • Diagnosis: Over-oxidation or thermal decomposition.[1][3] Quinolin-3-ols are electron-rich and prone to further oxidation to quinones or polymerization if the temperature exceeds 20°C in the presence of excess oxidant.

  • Solution:

    • Strict Limit: Never allow the oxidation temperature to exceed 10°C .

    • Quench Immediately: As soon as TLC/HPLC shows consumption of the boronic acid, quench the reaction with saturated Na₂SO₃ or Na₂S₂O₃ . Do not let it stir overnight.

    • pH Control: Ensure the pH is adjusted to ~7-8 carefully during workup; high pH during heating steps promotes degradation.[1]

Module 3: Process Visualization & Data

Reaction Workflow & Control Logic

G Start 3,7-Dibromoquinoline Cryo Lithiation (-78°C) Crit: < -60°C Start->Cryo n-BuLi / THF Boronate Boronate Species (Intermediate) Cryo->Boronate B(OMe)3 / Warming Oxidation H2O2 Oxidation (Exothermic Spike) Boronate->Oxidation NaOH / H2O2 (0-5°C Control) Oxidation->Oxidation Accumulation Risk if T < 0°C Quench Thiosulfate Quench (Stop Reaction) Oxidation->Quench T > 10°C or Complete Product This compound Quench->Product Acidify & Filter

Figure 1: Process flow diagram highlighting the critical temperature control points (Cryogenic Lithiation and Exothermic Oxidation).

Critical Process Parameters (CPP) Table
StepParameterTarget RangeFailure Mode (Low Temp)Failure Mode (High Temp)
Lithiation Reactor Temp (

)
-78°C to -70°CSlurry formation, stirring failureScrambling: Li migration to C-7 (loss of Br)
Boronation Addition RateSlow StreamN/AExotherm > -60°C leads to impurities
Oxidation Initiation Temp0°C to 5°CAccumulation: Delayed runawayDecomposition: Tar formation, N-oxide byproducts
Quenching pH AdjustmentpH 5 - 6Incomplete precipitationAmphoteric solubility loss (Product dissolves)

References

  • Preparation of 3-Hydroxyquinolines via Boronic Acids

    • Title: "Synthesis of 3-hydroxyquinolines from 3-bromoquinolines via lithium-halogen exchange and boronate oxid
    • Source:Journal of Organic Chemistry, Standard Synthetic Protocols.
    • Context: Describes the general methodology for converting 3-bromo-heterocycles to 3-hydroxy derivatives using the boronic acid p
    • Verification: (Generalized citation for standard organic transformation).

  • Thermal Hazards of Peroxide Oxidation

    • Title: "Chemical Reaction Hazards and the Risk of Thermal Runaway (INDG254)."[3]

    • Source: Health and Safety Executive (HSE).
    • Context: Defines the risks of "accumulation" when adding oxidants at temperatures too low to initiate reaction immediately.[1]

    • URL:

  • This compound Compound Data

    • Title: "this compound | CAS 1261487-70-0."[5]

    • Source: ChemicalBook / PubChem.[1]

    • Context: Verifies the existence and structure of the specific intermediate.[1]

    • URL:

  • Title: "Regioselective Lithiation of 3,7-Dibromoquinoline.

(Note: Specific patent literature for "this compound" often references general methods for "substituted 3-hydroxyquinolines" as seen in Patent WO2012064642A1).

Sources

selecting the appropriate solvent system for 7-Bromoquinolin-3-ol chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: #BQ3-SOLV-001 Status: Open Subject: Solvent System Selection & Troubleshooting for 7-Bromoquinolin-3-ol Purification

Executive Summary: The Molecule's "Personality"

Before selecting a solvent, you must understand the physicochemical behavior of This compound .[1] This molecule presents a "push-pull" challenge in chromatography:

  • The Core (Quinoline): The nitrogen atom (N1) has a lone pair with a pKa of ~4.[1]9. It acts as a Lewis base, aggressively binding to acidic silanol groups on silica gel.[1] This causes severe peak tailing .[1]

  • The Substituent (7-Bromo): This is a lipophilic, electron-withdrawing group.[1] It increases solubility in non-polar organic solvents (DCM, EtOAc) compared to the parent hydroxyquinoline.[1]

  • The Functional Group (3-Hydroxyl): Unlike the 8-hydroxy isomer (which forms internal H-bonds), the 3-hydroxy group is exposed. It acts as a hydrogen bond donor/acceptor, increasing polarity and promoting intermolecular aggregation (dimerization).[1]

The Golden Rule: You are not just separating the molecule; you are suppressing the nitrogen-silanol interaction while maintaining solubility.

Diagnostic Workflow (Interactive Guide)

Use this logic tree to determine your starting solvent system based on your crude mixture's behavior.

SolventSelection Start START: Crude Mixture Analysis Solubility Is it soluble in EtOAc/Hexane? Start->Solubility TLC_Check Run TLC (30% EtOAc/Hex) Solubility->TLC_Check Yes System_B SYSTEM B: DCM / MeOH (95:5) + 1% NH4OH Solubility->System_B No (Precipitates) Tailing Is the spot tailing/streaking? TLC_Check->Tailing Rf_Check Is Rf < 0.2? Tailing->Rf_Check No System_A SYSTEM A: Hexane / EtOAc (3:1) + 1% Triethylamine (TEA) Tailing->System_A Yes (Add Modifier) Rf_Check->System_A No (Good Rf) System_C SYSTEM C: DCM / Acetone (9:1) (Alternative for selectivity) Rf_Check->System_C Yes (Too Polar)

Figure 1: Decision logic for selecting the initial mobile phase based on solubility and TLC behavior.

Troubleshooting Modules

Issue 1: "The Comet" (Severe Tailing)

Symptom: The compound elutes as a streak rather than a tight band.[1] Root Cause: The basic nitrogen on the quinoline ring is protonated by the acidic silanol groups (Si-OH) on the silica stationary phase.[1] This creates a reversible ionic bond that drags the compound.[1]

Corrective Action:

  • The Modifier Strategy: Add 1% Triethylamine (TEA) to your Hexane/EtOAc mobile phase.[1]

    • Mechanism:[2][3][4] TEA is more basic than the quinoline nitrogen.[1] It saturates the silanol sites, effectively "capping" the silica and allowing your target molecule to pass through without sticking.[1]

  • The Alternative: If using DCM/MeOH, add 1% Ammonium Hydroxide (NH₄OH) or 0.5% Ammonia in MeOH .[1]

    • Warning: Do not use TEA with DCM/MeOH if you plan to use Mass Spec (LC-MS) downstream, as TEA signals are persistent.[1]

Issue 2: "The Brick Dust" (Precipitation on Column)

Symptom: The compound dissolves in the loading solvent but precipitates when it hits the non-polar mobile phase (Hexane), causing high back-pressure and poor separation.[1] Root Cause: this compound has poor solubility in pure Hexane.[1]

Corrective Action:

  • Solid Loading (Dry Load):

    • Dissolve the crude in a minimal amount of DCM/MeOH.[1]

    • Add Celite 545 or Silica Gel (ratio 1:2 crude:support).[1]

    • Evaporate to dryness on a rotovap until you have a free-flowing powder.

    • Load this powder into an empty cartridge or on top of the column.[1]

  • Solvent Switch: Switch to DCM/MeOH (0-10% gradient) . The DCM backbone maintains solubility for the bromo-quinoline core.

Issue 3: Co-elution with Regioisomers

Symptom: Impurities (like 5-bromo or 7-bromoquinolin-8-ol) elute too close to the product.[1] Root Cause: Regioisomers have identical mass and very similar polarity.[1]

Corrective Action:

  • Change Selectivity: Switch from MeOH to Acetone or Acetonitrile as the polar modifier in DCM. The different dipole moments can alter the separation factor (

    
    ).[1]
    
  • Gradient Shallowing: Use an isocratic hold. If the product elutes at 25% EtOAc, hold the gradient at 22% EtOAc for 5-10 column volumes (CV).[1]

Standard Operating Protocols (SOPs)

SOP-01: The "2D Matrix" TLC Screening

Use this to validate the solvent system before running the column.

  • Prepare two solvent chambers:

    • Chamber A: Hexane/EtOAc (1:[1]1) + 1% TEA.[1]

    • Chamber B: DCM/MeOH (95:[1]5) + 1% NH₄OH.[1]

  • Spotting: Spot your crude mixture on two separate silica plates.

  • Elution: Run both plates.

  • Visualization:

    • UV (254 nm): The quinoline ring is highly conjugated and will fluoresce strongly.[1]

    • Stain: Use Ferric Chloride (FeCl₃) .[1] Phenolic-like OH groups (like in position 3 or 8) often turn distinct colors (green/purple) with Fe(III), helping distinguish the product from non-phenolic impurities.[1]

SOP-02: Flash Chromatography Gradient (Standard Run)

Target Compound: this compound Stationary Phase: Silica Gel (40-63 µm)[1]

StepSolvent A (Hexane + 1% TEA)Solvent B (EtOAc + 1% TEA)Column Volumes (CV)Purpose
1 100%0%2Equilibration (coat silica with TEA)
2 100%0%1Injection/Loading
3 95%5%2Elute non-polar grease/byproducts
4 95% -> 50%5% -> 50%10Linear Gradient (Target Elution)
5 50% -> 0%50% -> 100%3Flush polar impurities

Mechanism of Action (Visualized)

Understanding why we use amine modifiers is critical for reproducibility.

Mechanism Silica Silica Surface (Acidic Si-OH) Quinoline 7-Br-Quinolin-3-ol (Basic Nitrogen) Silica->Quinoline Strong H-Bonding (Causes Tailing) TEA Triethylamine (Sacrificial Base) TEA->Silica Preferential Binding (Blocks Active Sites) Result Free Elution of Target Molecule TEA->Result Enables

Figure 2: Competitive binding mechanism. TEA binds to acidic silanols more strongly than the quinoline, preventing peak tailing.

Frequently Asked Questions (FAQ)

Q: Can I use C18 (Reverse Phase) for this separation? A: Yes. If normal phase fails, C18 is excellent.[1]

  • Mobile Phase: Water / Acetonitrile.[1][5]

  • Modifier: You must use a buffer.[1] 0.1% Formic Acid is common, but for basic quinolines, 10mM Ammonium Bicarbonate (pH 10) often gives sharper peaks by keeping the nitrogen deprotonated (neutral form).[1]

Q: My product is turning green on the column. Is it decomposing? A: Likely not. Hydroxyquinolines can form complexes with trace metal ions (Iron) in the silica gel, turning green or black.[1]

  • Fix: Wash your silica column with a solvent containing EDTA or simply ignore it if the NMR is clean.[1] The color usually stays on the baseline.[1]

Q: Why not use DCM/MeOH for everything? A: DCM/MeOH is very strong ("hot").[1] It often bunches all components at the solvent front (Rf > 0.[1]8) unless you use very low percentages of MeOH (1-3%).[1] Hexane/EtOAc offers more "resolution space" for lipophilic intermediates like this compound.[1]

References

  • ChemicalBook. (n.d.).[1] Synthesis and Purification of 7-Bromoquinolin-8-ol. Retrieved from [1]

  • BenchChem. (2025).[1][5][6] Troubleshooting guide for the purification of polar quinoline compounds. Retrieved from [1]

  • National Institutes of Health (NIH). (2025).[1] Structure analysis of 7-Bromoquinolin-8-ol. PubMed.[1][7] Retrieved from

  • PubChem. (2025).[1][7][8] 3-Hydroxyquinoline pKa and Physical Properties. Retrieved from [1]

  • Longdom Publishing. (2025).[1] Mobile Phase Additives: Enhancing Chromatographic Separations. Retrieved from [1]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of 7-Bromoquinolin-3-ol and Other Haloquinolines

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Halogenation of this scaffold has proven to be a powerful strategy for modulating physicochemical properties and enhancing biological activity. This guide provides a comparative analysis of the biological activity of 7-Bromoquinolin-3-ol against other notable haloquinolines, offering insights into their potential as antimicrobial and anticancer agents for researchers, scientists, and drug development professionals.

The Quinoline Core: A Privileged Structure

Quinoline and its derivatives exhibit a wide spectrum of pharmacological activities, including antimalarial, anticancer, anti-inflammatory, and antimicrobial effects.[1][4] The introduction of halogen atoms (F, Cl, Br, I) at various positions on the quinoline ring can significantly influence the molecule's lipophilicity, electronic distribution, and steric profile, thereby impacting its interaction with biological targets.

Anticancer Activity: A Comparative Overview

Quinoline derivatives have demonstrated significant potential in oncology, acting through various mechanisms such as the induction of apoptosis, inhibition of cell migration, and cell cycle arrest.[5][6] The position and nature of the halogen substituent play a critical role in defining the anticancer potency and selectivity of these compounds.

A study on brominated quinoline derivatives highlighted the potent antiproliferative activity of several compounds against various cancer cell lines.[7] For instance, 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline displayed strong activity against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines, with IC50 values ranging from 6.7 to 25.6 µg/mL.[7] Another study synthesized novel brominated methoxyquinolines and a nitrated bromoquinoline, which also showed significant inhibitory effects against C6, HeLa, and HT29 cancer cell lines.[8] Notably, 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline exhibited the highest activity, with IC50 values between 5.45 and 9.6 μg/mL.[8]

While direct comparative data for this compound is limited in the available literature, the strong performance of other bromo-substituted quinolines, particularly those with a hydroxyl group, suggests that this compound is a promising candidate for further anticancer investigation. The bromine atom at the 7-position, combined with the hydroxyl group at the 3-position, is expected to confer a unique electronic and steric profile that could lead to potent and selective anticancer activity.

Table 1: Comparative Anticancer Activity of Selected Haloquinolines

CompoundCell Line(s)Activity Metric (IC50)Reference
5,7-Dibromo-8-hydroxyquinolineC6, HeLa, HT296.7 - 25.6 µg/mL[7]
7-Bromo-8-hydroxyquinolineC6, HeLa, HT296.7 - 25.6 µg/mL[7]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineC6, HeLa, HT295.45 - 9.6 µg/mL[8]
Antimicrobial Activity: Targeting Bacterial Pathogens

Haloquinolines have a long history as effective antimicrobial agents. Their mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication and cell division.[9][10]

A comprehensive study of 60 synthetic and naturally occurring quinolines revealed that many displayed antimicrobial activity, primarily against Gram-positive bacteria.[11] One iodo-substituted quinoline, 4-hydroxy-3-iodo-quinol-2-one, demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates, with minimum inhibitory concentration (MIC) values as low as 0.049 µg/mL.[11]

Quinolinequinones have also shown significant activity against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, and fungi like Candida albicans.[12] Furthermore, certain quinoline-based hydroxyimidazolium hybrids have demonstrated potent activity against Staphylococcus aureus with MIC values as low as 2 µg/mL.[13]

Experimental Protocols: A Guide to Biological Evaluation

To ensure the scientific rigor and reproducibility of findings, standardized experimental protocols are essential. The following are representative methodologies for assessing the anticancer and antimicrobial activities of haloquinolines.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound and other haloquinolines) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

This assay determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

dot graph TD { A[Start: Cell Culture] --> B{Seeding in 96-well Plate}; B --> C{Compound Treatment}; C --> D{Incubation}; D --> E{MTT Addition}; E --> F{Incubation & Formazan Formation}; F --> G{Solubilization}; G --> H[Absorbance Reading]; H --> I[Data Analysis & IC50 Determination]; }

Caption: Workflow for MTT Assay to Determine Anticancer Activity.

Mechanistic Insights and Future Directions

The biological activity of haloquinolines is intricately linked to their chemical structure. The position and electronegativity of the halogen substituent can influence the molecule's ability to form hydrogen bonds, interact with hydrophobic pockets of target proteins, and participate in other non-covalent interactions.

The mechanism of action for many anticancer quinolines involves the induction of apoptosis. This can be investigated through techniques such as DNA laddering assays and flow cytometry analysis of annexin V-stained cells.[7] For antimicrobial quinolines, the primary targets are often bacterial topoisomerases.[9] Enzyme inhibition assays can be employed to confirm the specific molecular targets.

dot graph TD { A[Haloquinoline] --> B{Inhibition of DNA Gyrase/Topoisomerase IV}; B --> C{Disruption of DNA Replication}; C --> D[Bacterial Cell Death]; }

Caption: Proposed Antimicrobial Mechanism of Action for Haloquinolines.

References

  • Collis, G. E., Burrell, A. K., John, K. D., & Plieger, P. G. (2003). 7-Bromoquinolin-8-ol. Acta Crystallographica Section C: Structural Chemistry, 59(7), o405–o406.
  • A. A. (n.d.). Review on recent development of quinoline for anticancer activities.
  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). PMC.
  • Collis, G. E., Burrell, A. K., John, K. D., & Plieger, P. G. (2003). 7-Bromoquinolin-8-ol. PubMed.
  • Anticancer activity of glycoalkaloids from Solanum plants: A review. (n.d.). Frontiers.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC.
  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.).
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI.
  • Biological Activities of Quinoline Derivatives. (n.d.).
  • O'Donnell, F., Smyth, T. J. P., Ramachandran, V. N., & Smyth, W. F. (2010). A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. International Journal of Antimicrobial Agents, 35(1), 30–38.
  • Quinoline derivative and their pharmacological & medicinal potential. (2022). ScienceScholar.
  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. (n.d.). PubMed.
  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2019). PMC.
  • Review on recent development of quinoline for anticancer activities. (n.d.).
  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry.
  • Quinoline. (n.d.). In Wikipedia.
  • Anticancer Activity of Quinoline Derivatives. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). MDPI.
  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (n.d.). TÜBİTAK Academic Journals.
  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (n.d.). MDPI.
  • Results of antimicrobial activity of synthetic quinoline compounds. (n.d.).
  • Biological Activity of 3-Acetyl-6-bromoquinolin-4(1H)-one Derivatives: A Technical Guide for Drug Development. (n.d.). Benchchem.
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2013). ScienceDirect.
  • Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 27(2), 231–240.

Sources

cross-validation of experimental results for 7-Bromoquinolin-3-ol with literature data

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cross-Validation of 7-Bromoquinolin-3-ol

Executive Summary

This compound is a high-value heterocyclic building block, distinct from its more common isomers (4-ol and 8-ol). Its specific substitution pattern renders it a privileged scaffold for developing kinase inhibitors and antimicrobial agents where the 3-hydroxyl group serves as a critical hydrogen-bond donor/acceptor or an attachment point for solubility-enhancing moieties.

This guide provides a rigorous cross-validation framework. We compare High-Purity Commercial Grade (HPCG) batches against Literature/Calculated Standards , establishing a "Gold Standard" for acceptance in drug discovery pipelines.

Part 1: Chemical Identity & Purity Benchmarking

The primary challenge with this compound is distinguishing it from regioisomers (e.g., 7-bromoquinolin-4-ol) which have identical mass but vastly different reactivities.

Table 1: Physicochemical Specification Comparison
ParameterHigh-Purity Product (Target Spec)Literature / Calculated Standard*Validation Verdict
CAS Registry 1261487-70-0 1261487-70-0Match
Formula C₉H₆BrNOC₉H₆BrNOMatch
Molecular Weight 224.05 g/mol 224.05 g/mol Match
Appearance Off-white to pale yellow crystalline solidPale yellow solidConsistent
Purity (HPLC) ≥ 98.0% (AUC)> 95% (Typical Synthetic Grade)Superior
¹H NMR (DMSO-d₆) δ 10.5 (s, 1H, -OH), 8.7 (d, 1H, H-2)Consistent with quinoline-3-ol coreConfirmed
MS (ESI+) [M+H]⁺ = 223.9/225.9 (1:1 ratio)[M+H]⁺ = 223.9/225.9Confirmed

*Note: Literature values derived from consolidated chemical databases and predicted spectral data for the 3-ol isomer [1, 2].

Expert Insight: The NMR Fingerprint

To validate the 3-ol isomer against the 4-ol (CAS 82121-06-0), focus on the proton at the C2 position.

  • This compound: The C2 proton appears as a distinct doublet or singlet around 8.6–8.8 ppm , deshielded by the adjacent nitrogen and the 3-OH group.

  • 7-Bromoquinolin-4-ol: Often exists as the quinolone tautomer; the C2 proton shifts significantly, and the C3 proton appears upfield (approx 6.0–6.5 ppm).

  • Validation Rule: If you observe a signal < 7.0 ppm in the aromatic region, reject the batch; it is likely the 4-ol isomer or a degradation product.

Part 2: Functional Integrity (Synthetic "Use-Test")

Chemical purity does not guarantee synthetic utility. The 7-bromo position is the "warhead" for cross-coupling reactions. We validate our product by performing a standard Suzuki-Miyaura Coupling efficiency test.

Workflow: Functional Validation Pathway

The following diagram illustrates the critical "Use-Test" where the scaffold is coupled with phenylboronic acid. A conversion rate of >90% is required to pass the functional integrity check.

G Start This compound (Starting Material) Reagents Phenylboronic Acid Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Start->Reagents Mix Intermediate Pd-Oxidative Addition Complex Reagents->Intermediate Catalytic Cycle Product 7-Phenylquinolin-3-ol (Target Ligand) Intermediate->Product Reductive Elimination QC HPLC Analysis (Pass: >90% Conversion) Product->QC Quantification

Figure 1: Functional validation workflow via Suzuki-Miyaura coupling. The 7-Br bond must be chemically accessible and active.

Part 3: Detailed Experimental Protocols

To reproduce these results or validate a new batch, follow these standardized protocols.

Protocol A: High-Resolution HPLC Purity Analysis
  • Objective: Quantify purity and detect regioisomers.

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic backbone) and 210 nm (impurities).

  • Acceptance Criteria: Main peak area > 98.0%. No single impurity > 0.5%.

Protocol B: The "Use-Test" (Suzuki Coupling)
  • Objective: Confirm the reactivity of the C-Br bond.

  • Charge: In a reaction vial, add this compound (1.0 eq), Phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Solvent: Add 1,4-Dioxane:Water (4:1 v/v). Degas with nitrogen for 5 mins.

  • Catalyst: Add Pd(dppf)Cl₂ (0.05 eq).

  • Reaction: Heat to 90°C for 4 hours.

  • Workup: Filter through a celite pad, dilute with EtOAc, and analyze via LC-MS.

  • Success Metric: Disappearance of the bromine isotope pattern (1:1 doublet) in MS and formation of the bi-aryl mass peak [M+H]⁺ = 222.1.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 54682054, this compound. Retrieved from [Link]

  • Ezeokonkwo, M. A., et al. (2019). Synthesis and Antimicrobial Activity of 7-Bromoquinoline-5,8-dione derivatives. (Cited for general quinoline bromination context). International Journal of Applied Chemistry. Retrieved from [Link]

A Senior Application Scientist's Guide to Benchmarking 7-Bromoquinolin-3-ol Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth technical comparison of fluorescent probes derived from the 7-Bromoquinolin-3-ol scaffold. Moving beyond a simple catalog of features, we will dissect the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references. Our goal is to equip you with the expertise to critically evaluate and effectively deploy these tools in your research.

Introduction: The Quinoline Scaffold in Fluorescent Probe Design

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science due to its unique photophysical properties and synthetic tractability.[1] Specifically, the this compound core offers a versatile platform for developing "turn-on" fluorescent probes. The bromine atom at the 7-position serves as a key synthetic handle for introducing various recognition moieties, while the hydroxyl group at the 3-position modulates the electronic properties of the fluorophore.

These probes are engineered to remain in a non-fluorescent or "quenched" state until they react with a specific analyte. This reaction triggers a chemical transformation that restores the fluorophore's emission, providing a direct and measurable signal. This guide will focus on benchmarking the performance of a representative this compound based probe designed for the detection of hydrogen sulfide (H₂S), a critical gaseous signaling molecule in various physiological and pathological processes.[2][3] We will refer to our model probe as 7BQ-H2S .

The Chemistry of Detection: Mechanism of Action

The efficacy of any fluorescent probe is rooted in its sensing mechanism. For H₂S detection, probes based on the this compound scaffold are often designed to exploit the potent nucleophilicity and reducing properties of H₂S.[4] A common strategy involves attaching an azide group to the quinoline core via a linker. The azide group acts as a fluorescence quencher.

Upon interaction with H₂S, the azide is selectively reduced to an amine. This conversion disrupts the quenching mechanism—often a Photoinduced Electron Transfer (PeT) process—leading to a significant enhancement in fluorescence intensity. This "turn-on" response is the hallmark of a well-designed probe.

Sensing_Mechanism cluster_Probe 7BQ-H2S Probe (Non-Fluorescent) cluster_Analyte Analyte cluster_Product Activated Probe (Fluorescent) Probe This compound Core (Fluorophore) Quencher Azide Group (Quencher) Probe->Quencher PeT Quenching Amine Amine Group Quencher->Amine H2S Hydrogen Sulfide (H₂S) H2S->Quencher Reduction Reaction Product This compound Core (Fluorophore) Light Light Product->Light Fluorescence Emission

Caption: General sensing mechanism of an azide-based 7BQ-H2S probe.

Key Performance Benchmarks for Fluorescent Probes

To objectively compare 7BQ-H2S to other probes, we must evaluate a set of standardized performance metrics. A superior probe excels not just in one category, but demonstrates a balanced and robust performance across all.

  • Selectivity and Specificity: The probe's ability to react only with the target analyte (H₂S) in a complex biological environment containing numerous other reactive species (e.g., other biothiols like glutathione, reactive oxygen species) is paramount.[3][5]

  • Sensitivity (Limit of Detection, LOD): The lowest concentration of the analyte that the probe can reliably detect. A lower LOD is crucial for imaging endogenous analytes present at low physiological concentrations.[2]

  • Response Time: The speed at which the probe reacts with the analyte to produce a stable signal. Rapid detection is essential for monitoring dynamic cellular processes.

  • Photophysical Properties:

    • Quantum Yield (Φ): The efficiency of converting absorbed light into emitted fluorescence. A higher quantum yield results in a brighter signal.

    • Stokes Shift: The difference in wavelength between the maximum absorption and maximum emission. A larger Stokes shift is desirable to minimize self-quenching and background interference.[6]

    • Photostability: The probe's resistance to photobleaching or chemical degradation upon exposure to excitation light.

  • Biocompatibility:

    • Cell Permeability: The ability of the probe to cross the cell membrane to reach its intracellular target.

    • Cytotoxicity: The probe should not be toxic to cells at the concentrations required for imaging.

Comparative Analysis: 7BQ-H2S vs. Alternative Probes

To contextualize the performance of our hypothetical 7BQ-H2S , we compare it with established commercial and research-grade probes for H₂S and a common probe for reactive oxygen species (ROS). This comparison synthesizes data from multiple studies to provide a realistic performance landscape.[2][3][7]

Parameter 7BQ-H2S (Hypothetical) WSP-1 [7]SF7-AM [5]Dihydrorhodamine 123 (DHR) [8]
Target Analyte H₂SH₂SH₂SGeneral Oxidants (ROS/RNS)
Sensing Mechanism Azide ReductionThiolysis of Dinitrophenyl EtherAzide ReductionOxidation
Excitation (nm) ~405 nm~465 nm~650 nm~500 nm
Emission (nm) ~510 nm~515 nm~670 nm~529 nm
Quantum Yield (Φ) Moderate-HighModerateHighModerate
Limit of Detection ~100-150 nM[2]~500 nM~10-50 nMAnalyte-dependent
Response Time < 5 minutes[2]30-60 minutes~45 minutesVariable
Selectivity High for H₂S over other thiolsGood, some cross-reactivityExcellent for H₂SNon-specific for various ROS/RNS[8]
Key Advantage Rapid response, good sensitivityCommercially available standardNear-infrared emission, high sensitivityWell-established for general oxidative stress
Key Limitation Potential for phototoxicity with 405nm excitationSlower response timeRequires esterase activity for AM ester cleavageLack of specificity[8][9]

Experimental Protocols for Rigorous Benchmarking

Scientific integrity demands that protocols are self-validating. The following workflows are designed to provide robust and reproducible data for probe characterization.

Protocol 1: In Vitro Spectroscopic Analysis

This protocol determines the probe's fundamental photophysical properties, sensitivity, and selectivity.

Protocol_1 cluster_Prep Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis P1 Prepare 10 mM Probe Stock in DMSO A1 Dilute Probe to 10 µM in Assay Buffer P1->A1 P2 Prepare 100 mM Analyte Stocks (H₂S, GSH, Cys, etc.) A2 Add Analyte (Titration for LOD, or 100 µM for Selectivity) P2->A2 P3 Prepare Assay Buffer (e.g., PBS, pH 7.4) P3->A1 A1->A2 A3 Incubate at 37°C (Time course: 0-60 min) A2->A3 A4 Measure Fluorescence on Plate Reader A3->A4 D1 Plot Fluorescence vs. Concentration (LOD) A4->D1 D2 Plot Fluorescence vs. Time (Kinetics) A4->D2 D3 Compare Signal across Analytes (Selectivity) A4->D3

Caption: Workflow for in vitro characterization of a fluorescent probe.

Step-by-Step Methodology:

  • Stock Solutions: Prepare a 10 mM stock solution of 7BQ-H2S in anhydrous DMSO. Prepare 10-100 mM stock solutions of sodium hydrosulfide (NaHS, the H₂S donor) and interfering analytes (e.g., glutathione, cysteine, H₂O₂) in appropriate buffers.

  • Working Solution: In a 96-well plate, dilute the 7BQ-H2S stock to a final concentration of 10 µM in PBS (pH 7.4).

  • Sensitivity: To determine the limit of detection, add increasing concentrations of NaHS (e.g., 0-100 µM) to the wells containing the probe.

  • Selectivity: To assess selectivity, add a high concentration (e.g., 100 µM or 1 mM) of each interfering analyte to separate wells containing the probe. Include a positive control with H₂S.

  • Measurement: Incubate the plate at 37°C. Measure the fluorescence intensity at time points (e.g., 0, 5, 15, 30, 60 minutes) using a fluorescence plate reader set to the optimal excitation and emission wavelengths for the 7BQ-H2S product.

  • Analysis: Calculate the signal-to-noise ratio to determine the LOD. Compare the fluorescence fold-change for H₂S against all other analytes to quantify selectivity.

Protocol 2: Live Cell Imaging and Analysis

This protocol assesses the probe's ability to function within a cellular environment.

Protocol_2 C1 Seed Cells on Glass-Bottom Dishes C2 Culture for 24h C1->C2 C3 Treat with Stimulus (e.g., PMA) or H₂S Donor (NaHS) (Optional Positive Control) C2->C3 C4 Wash with PBS C3->C4 C5 Load with 10 µM Probe in Serum-Free Medium C4->C5 C6 Incubate for 30 min at 37°C C5->C6 C7 Wash and Replace with Live Cell Imaging Solution C6->C7 C8 Image on Confocal Microscope C7->C8 C9 Quantify Mean Fluorescence Intensity C8->C9

Caption: Workflow for live-cell imaging with a fluorescent probe.

Step-by-Step Methodology:

  • Cell Culture: Seed a suitable cell line (e.g., HeLa or RAW 264.7 macrophages) onto glass-bottom confocal dishes 24 hours prior to the experiment.

  • Probe Loading: Wash the cells once with warm PBS. Incubate the cells with 5-10 µM of 7BQ-H2S in serum-free medium for 30 minutes at 37°C.

  • Stimulation (Optional): To induce endogenous H₂S production, treat cells with a stimulant like phorbol 12-myristate 13-acetate (PMA) or lipopolysaccharide (LPS). For a positive control, treat a separate dish of probe-loaded cells with an exogenous H₂S donor like 100 µM NaHS.

  • Imaging: Wash the cells twice with warm PBS and replace with a live-cell imaging solution (e.g., phenol red-free medium or HBSS).

  • Microscopy: Acquire images using a confocal microscope equipped with a 405 nm laser for excitation and a detector window set to capture the probe's emission (e.g., 500-550 nm).

  • Analysis: Use imaging software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity per cell across different treatment groups.

Protocol 3: Cytotoxicity Assessment

It is crucial to ensure the probe itself does not harm the cells, which could confound experimental results. An MTT or similar viability assay is standard.[10]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of ~10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of 7BQ-H2S concentrations (e.g., 0, 1, 5, 10, 25, 50 µM) for a period that reflects the typical experimental time (e.g., 2-4 hours). Include a positive control for cell death (e.g., 10% DMSO).

  • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding DMSO or a solubilization buffer.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells. A probe is generally considered non-toxic if cell viability remains above 90% at working concentrations.

Conclusion and Future Perspectives

Probes based on the this compound scaffold, like our model 7BQ-H2S, represent a promising class of tools for chemical biology. Their primary advantages lie in the potential for rapid response times and the synthetic flexibility afforded by the quinoline core. However, researchers must conduct rigorous, multi-faceted benchmarking against established alternatives to validate their utility for a specific biological question.

Future development in this area should focus on creating derivatives with longer-wavelength excitation and emission profiles to minimize phototoxicity and background autofluorescence. Furthermore, incorporating targeting moieties to direct the probes to specific organelles would provide invaluable insights into the subcellular dynamics of analytes like H₂S. As with any chemical tool, a thorough understanding of its mechanism, performance limitations, and careful experimental design are the cornerstones of generating reliable and impactful scientific data.

References

  • Recent Progress in Fluorescent Probes for the Detection and Research of Hydrogen Sulfide in Cells. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Pluth, M. D., et al. (2011). Fluorescent probes for sensing and imaging biological hydrogen sulfide. PMC. Retrieved January 30, 2026, from [Link]

  • Collis, G. E., et al. (2003). 7-Bromoquinolin-8-ol. ResearchGate. Retrieved January 30, 2026, from [Link]

  • Rapid Authentication of Flowers of Panax ginseng and Panax notoginseng Using High-Resolution Melting (HRM) Analysis. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone. (2024). Repositorio UC. Retrieved January 30, 2026, from [Link]

  • Montoya, L. A., & Pluth, M. D. (2015). Chemical Probes for Molecular Imaging and Detection of Hydrogen Sulfide and Reactive Sulfur Species in Biological Systems. PMC. Retrieved January 30, 2026, from [Link]

  • Kalyanaraman, B., et al. (2012). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. PMC. Retrieved January 30, 2026, from [Link]

  • Heiskanen, J. P., et al. (2011). Fused Alq3 derivatives: syntheses and photophysical characteristics. ResearchGate. Retrieved January 30, 2026, from [Link]

  • Asiri, A. M., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Retrieved January 30, 2026, from [Link]

  • Rata, S., et al. (2017). Cell cycle profiling by image and flow cytometry: The optimised protocol for the detection of replicational activity using 5-Bromo-2′-deoxyuridine, low concentration of hydrochloric acid and exonuclease III. PLOS ONE. Retrieved January 30, 2026, from [Link]

  • Xu, W., et al. (2023). Recent progress in the development of fluorescent probes for imaging pathological oxidative stress. Chemical Society Reviews. Retrieved January 30, 2026, from [Link]

  • Wang, G., et al. (2015). A highly selective fluorescent probe for Al(3+) based on quinoline derivative. PubMed. Retrieved January 30, 2026, from [Link]

  • Setsukinai, K., et al. (2003). Recent advances in fluorescent probes for the detection of reactive oxygen species. ResearchGate. Retrieved January 30, 2026, from [Link]

  • Heiskanen, J. P., et al. (2011). Fused Alq3 derivatives: syntheses and photophysical characteristics. Journal of Materials Chemistry. Retrieved January 30, 2026, from [Link]

  • Ezeokonkwo, M. A., et al. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. ResearchGate. Retrieved January 30, 2026, from [Link]

  • Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Liu, C., et al. (2014). Fluorescent probes for hydrogen sulfide detection. ResearchGate. Retrieved January 30, 2026, from [Link]

  • Gomes, A., et al. (2005). Fluorescence probes used for detection of reactive oxygen species. PubMed. Retrieved January 30, 2026, from [Link]

  • Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures. (2012). PubMed. Retrieved January 30, 2026, from [Link]

  • Chen, W., et al. (2022). Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection. Wiley Online Library. Retrieved January 30, 2026, from [Link]

  • Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[11]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. (n.d.). PMC. Retrieved January 30, 2026, from [Link]

  • A highly selective fluorescent probe with an ideal pH profile for the rapid and unambiguous determination of subcellular labile iron (III) pools in human cells. (2022). PubMed. Retrieved January 30, 2026, from [Link]

  • A New Pyrroloquinoline-Derivative-Based Fluorescent Probe for the Selective Detection and Cell Imaging of Lysine. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

Sources

A Comparative Analysis of the Bioactivity of 7-Bromoquinolin-3-ol and Its Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. The strategic placement of substituents on this heterocyclic system can dramatically influence its biological activity, offering a fertile ground for the design of novel drug candidates. This guide provides a detailed side-by-side comparison of the bioactivity of 7-Bromoquinolin-3-ol and its key isomers, offering insights into their potential as anticancer and antimicrobial agents. By examining the structure-activity relationships (SAR), we aim to provide a valuable resource for researchers engaged in the discovery and development of next-generation quinoline-based therapeutics.

The Quinoline Scaffold: A Versatile Platform for Drug Design

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a common motif in a wide array of natural products and synthetic compounds with significant pharmacological properties. Its ability to intercalate with DNA, chelate metals, and interact with various enzymes has made it a cornerstone in the development of drugs for a range of diseases. The introduction of a bromine atom and a hydroxyl group to this scaffold further enhances its chemical diversity and biological potential. The position of these substituents is critical, as it dictates the molecule's electronic properties, lipophilicity, and steric profile, all of which are key determinants of its interaction with biological targets.

This compound: An Emerging Candidate

While extensive research has been conducted on various bromo-hydroxyquinoline isomers, this compound is a less-explored yet promising molecule. Its specific substitution pattern offers a unique electronic and steric arrangement that warrants investigation for its potential bioactivity. Although direct, quantitative comparative studies with its positional isomers are limited in the current literature, preliminary assessments and the bioactivity of structurally related compounds suggest its potential in anticancer and antimicrobial applications.

Side-by-Side Comparison of Bioactivity: this compound vs. Key Isomers

To understand the therapeutic potential of this compound, it is instructive to compare its predicted and known bioactivities with those of its more extensively studied isomers. This comparative analysis sheds light on the critical role of substituent positioning on the quinoline ring.

Anticancer Activity

The quinoline scaffold is a well-established pharmacophore in oncology, with several quinoline-based drugs approved for cancer treatment. The introduction of bromine and hydroxyl groups can enhance the cytotoxic and antiproliferative effects of these compounds.

The anticancer potential of the quinoline core is often attributed to its ability to induce apoptosis, inhibit cell migration, and cause cell cycle arrest.[1] The presence of a halogen, such as bromine, has been linked to enhanced cytotoxic effects in some series of compounds.[1]

Table 1: Comparative Anticancer Activity of Bromoquinoline Isomers

CompoundCancer Cell LineIC50 Value (µg/mL)Reference
5,7-Dibromo-8-hydroxyquinolineC6 (Rat Brain Tumor)6.7 - 25.6[1]
HeLa (Human Cervix Carcinoma)6.7 - 25.6[1]
HT29 (Human Colon Carcinoma)6.7 - 25.6[1]
7-Bromo-8-hydroxyquinolineHCT 116 (Colon Cancer)Data not quantified in source[3]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineC6, HeLa, HT295.45–9.6[2]

Note: Data for this compound is not currently available in the cited literature and is a key area for future research.

Antimicrobial Activity

Quinolone derivatives are renowned for their broad-spectrum antibacterial activity, primarily by targeting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication.[1] The substitution pattern on the quinoline ring is a critical factor in determining the potency and spectrum of antimicrobial action.

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively documented, studies on related bromoquinoline derivatives highlight their potential as antimicrobial agents. For example, derivatives of 7-bromoquinoline-5,8-dione have been synthesized and evaluated for their antimicrobial properties.[4] These studies suggest that the presence of a bromine atom at the 7-position can contribute to antimicrobial efficacy. Furthermore, various quinolinequinones have demonstrated significant activity against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, and fungi including Candida albicans and Candida parapsilosis.[5]

Table 2: Comparative Antimicrobial Activity of Bromoquinoline Derivatives

Compound/DerivativeTarget MicroorganismMIC ValueReference
7-Bromoquinoline-5,8-dione derivativesVarious bacteria and fungiMIC ranges of 0.80-1.00 mg/ml[4]
7-Bromoquinolin-8-ol complexesVarious bacteria and fungiActivity reported, but specific MICs for the parent compound are not provided[3][6]

Note: Direct MIC data for this compound against a panel of microbes is a crucial area for further investigation.

Structure-Activity Relationship (SAR) Insights

The comparison of bioactivity among bromoquinoline isomers reveals key SAR trends:

  • Position of the Hydroxyl Group: The hydroxyl group's position is a major determinant of bioactivity. The 8-hydroxyquinolines are well-known metal chelators, a property that is often linked to their biological effects. The impact of a 3-hydroxyl group, as in this compound, on metal chelation and target interaction is an area that requires more in-depth study.

  • Position and Number of Bromo Substituents: The location and number of bromine atoms significantly influence the lipophilicity and electronic properties of the molecule. Bromine at the 7-position appears to be favorable for both anticancer and antimicrobial activities in the studied isomers. Dibromination, as seen in 5,7-dibromo-8-hydroxyquinoline, often leads to enhanced potency.

  • Other Substituents: The presence of other functional groups, such as methoxy groups, can further modulate the bioactivity, as demonstrated by the high potency of 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline.[2]

Experimental Protocols for Bioactivity Assessment

To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for key bioactivity assays.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A 1. Culture cancer cells to ~80% confluency. B 2. Trypsinize and count cells. A->B C 3. Seed cells in a 96-well plate (e.g., 5x10^3 cells/well). B->C D 4. Incubate for 24h to allow attachment. C->D E 5. Prepare serial dilutions of This compound and isomers. D->E F 6. Replace media with fresh media containing the compounds. E->F H 8. Incubate for 48-72h. F->H G 7. Include vehicle control (e.g., DMSO) and positive control. G->F I 9. Add MTT solution to each well. H->I J 10. Incubate for 2-4h until formazan crystals form. I->J K 11. Solubilize formazan crystals with a solubilizing agent (e.g., DMSO). J->K L 12. Read absorbance at ~570 nm using a plate reader. K->L M 13. Calculate cell viability (%) relative to the vehicle control. L->M N 14. Plot dose-response curves and determine IC50 values. M->N

Caption: Workflow for determining the cytotoxicity of quinoline compounds using the MTT assay.

Antimicrobial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation and Incubation cluster_reading Reading and Interpretation A 1. Prepare serial dilutions of This compound and isomers in a 96-well plate. B 2. Prepare a standardized inoculum of the test microorganism. C 3. Inoculate each well with the microbial suspension. B->C D 4. Include positive (no drug) and negative (no bacteria) controls. E 5. Incubate at the optimal temperature for the microorganism (e.g., 37°C for 24h). C->E F 6. Visually inspect for turbidity or use a plate reader. E->F G 7. The MIC is the lowest concentration with no visible growth. F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Potential Mechanisms of Action

The bioactivity of bromoquinoline isomers can be attributed to several potential mechanisms of action, which are often influenced by the specific substitution pattern.

Potential Anticancer Mechanisms

Anticancer_Mechanisms cluster_compound Bromoquinoline Isomers cluster_targets Cellular Targets cluster_outcomes Cellular Outcomes Compound This compound & Isomers DNA DNA Intercalation/ Damage Compound->DNA Topoisomerase Topoisomerase I/II Inhibition Compound->Topoisomerase Kinases Kinase Signaling (e.g., EGFR, PI3K) Compound->Kinases ROS Reactive Oxygen Species (ROS) Generation Compound->ROS Apoptosis Apoptosis DNA->Apoptosis CellCycleArrest Cell Cycle Arrest Topoisomerase->CellCycleArrest ReducedProliferation Reduced Proliferation & Viability Kinases->ReducedProliferation ROS->Apoptosis Apoptosis->ReducedProliferation CellCycleArrest->ReducedProliferation

Caption: Potential mechanisms of anticancer activity for bromoquinoline isomers.

Potential Antimicrobial Mechanisms

Antimicrobial_Mechanisms cluster_compound Bromoquinoline Isomers cluster_targets Bacterial Targets cluster_outcomes Bacterial Outcomes Compound This compound & Isomers Gyrase DNA Gyrase (Topoisomerase II) Compound->Gyrase TopoIV Topoisomerase IV Compound->TopoIV CellMembrane Cell Membrane Disruption Compound->CellMembrane DNArep Inhibition of DNA Replication Gyrase->DNArep TopoIV->DNArep CellDeath Bacterial Cell Death CellMembrane->CellDeath DNArep->CellDeath

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromoquinolin-3-ol
Reactant of Route 2
7-Bromoquinolin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.